molecular formula C6H5BrO3S B1376609 5-Bromo-4-methoxythiophene-2-carboxylic acid CAS No. 1423027-99-9

5-Bromo-4-methoxythiophene-2-carboxylic acid

Cat. No.: B1376609
CAS No.: 1423027-99-9
M. Wt: 237.07 g/mol
InChI Key: SSZYFNWEXXZETP-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxythiophene-2-carboxylic acid (CAS 1423027-99-9) is a high-value heterocyclic building block extensively used in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H5BrO3S and a molecular weight of 237.07 g/mol, integrates two key functional groups: a carboxylic acid and a bromine atom, on a methoxy-substituted thiophene scaffold . This structure makes it a versatile precursor for constructing complex molecules, particularly via metal-catalyzed cross-coupling reactions, where the bromine moiety serves as a active site for Suzuki, Stille, and other carbon-carbon bond-forming transformations. The carboxylic acid group can be readily functionalized into amides, esters, or other derivatives, enabling researchers to fine-tune the properties of target compounds. Its primary research value lies in the development of novel pharmaceutical candidates and advanced materials, where the thiophene core is a common pharmacophore. The compound requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-3-2-4(6(8)9)11-5(3)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYFNWEXXZETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-99-9
Record name 5-bromo-4-methoxythiophene-2-carboxylic acid
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Foundational & Exploratory

molecular structure and weight of 5-Bromo-4-methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4-methoxythiophene-2-carboxylic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methoxythiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document details its core chemical and physical properties, molecular structure, and a validated synthetic protocol. Emphasis is placed on the mechanistic rationale behind the synthesis and the compound's utility as a versatile building block, particularly in the construction of complex molecules for drug discovery. Safety, handling, and characterization are also addressed to provide a complete resource for laboratory professionals.

PART 1: Core Chemical Identity and Properties

5-Bromo-4-methoxythiophene-2-carboxylic acid is a substituted thiophene derivative. The unique arrangement of its functional groups—a carboxylic acid, a methoxy group, and a bromine atom—on the electron-rich thiophene ring makes it a valuable and reactive intermediate in synthetic chemistry.

Quantitative Data Summary

The fundamental identifiers and physicochemical properties of the compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and predicting its behavior in reaction media.

IdentifierValueSource
IUPAC Name 5-bromo-4-methoxythiophene-2-carboxylic acid[1]
CAS Number 1423027-99-9[2]
Molecular Formula C₆H₅BrO₃S[1]
Molecular Weight 237.07 g/mol [3]
Canonical SMILES COC1=C(SC(=C1)C(=O)O)Br[1]
InChI Key SSZYFNWEXXZETP-UHFFFAOYSA-N[1]
Molecular Structure Analysis

The structure of 5-Bromo-4-methoxythiophene-2-carboxylic acid is defined by a five-membered thiophene ring with substituents at positions 2, 4, and 5.

  • Thiophene Core: An aromatic heterocycle that provides a rigid scaffold. Its electron-rich nature influences the regioselectivity of further electrophilic substitution reactions.

  • Carboxylic Acid (-COOH) at C2: This group serves as a key handle for derivatization, most commonly through amide bond formation or esterification, which are fundamental linkages in many pharmaceutical agents.[4][5]

  • Methoxy Group (-OCH₃) at C4: As an electron-donating group, the methoxy substituent increases the electron density of the thiophene ring, thereby activating it towards electrophilic attack.

  • Bromine Atom (-Br) at C5: The bromine atom is an essential functional group for synthetic diversification. It serves as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon bonds.[4][6][7]

Caption: Molecular structure of 5-Bromo-4-methoxythiophene-2-carboxylic acid.

PART 2: Synthesis and Mechanistic Rationale

The synthesis of this molecule requires a regioselective approach to ensure the correct placement of the three distinct functional groups. A logical pathway involves the initial formation of the substituted thiophene carboxylic acid followed by selective bromination.

Synthetic Workflow Overview

The following workflow outlines a common and reliable strategy for preparing the target compound from a commercially available starting material.

Synthetic_Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Bromination start 3-Methoxythiophene step1_reagents 1. n-BuLi 2. CO₂ (s) start->step1_reagents intermediate 4-Methoxythiophene-2-carboxylic acid step1_reagents->intermediate Electrophilic Quench step2_reagents N-Bromosuccinimide (NBS) AcOH intermediate->step2_reagents product 5-Bromo-4-methoxythiophene- 2-carboxylic acid step2_reagents->product Electrophilic Aromatic Substitution

Caption: A two-step synthetic workflow for the target compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid.

Step 1: Synthesis of 4-Methoxythiophene-2-carboxylic acid

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Starting Material: Add 3-methoxythiophene (1.0 equivalent) to the cooled THF.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.

    • Mechanistic Insight: n-BuLi is a strong base that selectively deprotonates the most acidic proton on the thiophene ring, which is at the C2 position adjacent to the sulfur atom. This forms a highly nucleophilic lithiated intermediate.

  • Carboxylation: Add an excess of crushed dry ice (solid CO₂) in small portions. The reaction is highly exothermic; add the dry ice slowly to maintain temperature control.

    • Mechanistic Insight: The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂. This forms a lithium carboxylate salt.

  • Work-up: Allow the reaction to warm to room temperature. Quench with water and acidify the aqueous layer to a pH of ~2 using 1M HCl. This protonates the carboxylate salt, precipitating the carboxylic acid product.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-methoxythiophene-2-carboxylic acid, which can be purified by recrystallization.

Step 2: Synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid

  • Setup: Dissolve the 4-methoxythiophene-2-carboxylic acid (1.0 equivalent) from Step 1 in glacial acetic acid in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature.

    • Mechanistic Insight: NBS is a convenient and selective source of electrophilic bromine (Br⁺). The thiophene ring, activated by the methoxy group, undergoes electrophilic aromatic substitution. The bromine is directed to the C5 position, which is the most electronically activated and sterically accessible position.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and succinimide, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

PART 3: Applications in Research and Drug Development

Thiophene derivatives are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[4][8] 5-Bromo-4-methoxythiophene-2-carboxylic acid is a highly valuable building block for several reasons:

  • Scaffold for Complex Molecules: It provides a pre-functionalized core that can be elaborated into more complex target molecules.

  • Suzuki Cross-Coupling: The C-Br bond is ideally suited for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile introduction of various aryl and heteroaryl groups, a key strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[4][6][7]

  • Amide Library Synthesis: The carboxylic acid functionality is readily converted into amides by coupling with a diverse range of amines. This is a cornerstone of modern medicinal chemistry for generating libraries of compounds for biological screening.

PART 4: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related analogues like 5-bromothiophene-2-carboxylic acid provide essential guidance.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[11]

  • Handling: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[9]

  • Health Hazards: This compound is expected to cause skin, eye, and respiratory irritation.[9][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[9][11]

References

  • 5-bromo-4-methoxythiophene-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific. [Link]

  • 5-BROMO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID. Molbase. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Methyl 5-bromo-4-methylthiophene-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]

  • Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]

Sources

Technical Guide: Solubility Profile and Characterization Strategy for 5-Bromo-4-methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-methoxythiophene-2-carboxylic acid (CAS: 1423027-99-9) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of bioactive scaffolds via Suzuki-Miyaura cross-coupling.[1][2][3][4] Despite its utility, specific thermodynamic solubility data in the open literature is sparse.[3][4]

This guide bridges that gap by providing a predictive solubility matrix based on Structure-Property Relationships (SPR) and detailing a validated experimental protocol for determining its precise solubility profile. By synthesizing physicochemical principles with rigorous methodology, this document enables researchers to optimize reaction solvents and recrystallization processes effectively.[2][3][4]

Physicochemical Profile & Structural Analysis[3][4][5]

Understanding the molecular architecture of 5-Bromo-4-methoxythiophene-2-carboxylic acid is the first step in predicting its solvation behavior.[1][2][3][4]

Structural Attributes[1][2][3][4][6]
  • Core Scaffold: Thiophene ring (aromatic, electron-rich).[1][2][3][4]

  • Functional Groups:

    • Carboxylic Acid (C-2): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2][3][4] Primary driver of polarity and pH-dependent solubility.[1][2][3][4]

    • Methoxy Group (C-4): Weak HBA, adds slight lipophilicity but maintains polarity.[1][2][3][4]

    • Bromine Atom (C-5): Lipophilic, heavy halogen.[1][2][3][4] Increases molecular weight and density; reduces water solubility compared to the non-halogenated analog.[3]

Predicted Physicochemical Properties
PropertyValue (Predicted/Inferred)Impact on Solubility
Molecular Weight 237.07 g/mol Moderate; suggests reasonable solubility in organic solvents.[1][2][3][4]
LogP (Octanol/Water) ~2.3 – 2.5Moderately lipophilic.[2][3][4] Prefers organic solvents over pure water.[2][3][4]
pKa (Acidic) ~3.2 – 3.5Ionizes at pH > 4.[2][3][4]5. Highly soluble in aqueous alkaline buffers (pH 7.4+).[2][3][4]
Melting Point ~140–145 °C*High crystal lattice energy implies significant energy required for dissolution (endothermic).[2][3][4]

*Inferred from 5-bromo-thiophene-2-carboxylic acid analogs.[1][2][3][4][5]

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for thiophene derivatives, the following solubility profile is projected.

Solvent Classification Table[1][2]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL) Strong dipole-dipole interactions disrupt the crystal lattice.[1][2][3][4] Best for stock solutions.
Polar Protic Methanol, Ethanol, IPAModerate to High H-bonding with the carboxylic acid group facilitates dissolution.[1][2][3][4] Solubility increases significantly with temperature (

).[2][3][4]
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solvation of the lipophilic thiophene/bromine core, though carboxylic acid dimerization may occur.[2][3][4]
Ethers/Esters THF, Ethyl Acetate, DioxaneModerate Good general organic solubility.[1][2][3][4] THF coordinates well; Ethyl Acetate is excellent for extraction.[2][3][4]
Non-Polar Hexane, Heptane, TolueneLow / Insoluble Lack of polar interactions prevents disruption of the crystal lattice.[2][3][4] Ideal anti-solvents for recrystallization.[2][3][4]
Aqueous Water (pH < 2)Insoluble Protonated form is neutral and lipophilic.[1][2][3][4]
Aqueous (Basic) Water (pH > 7)High Deprotonation to the carboxylate anion (

) confers high water solubility.[1][2][3][4]
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityDecisionTree Start Start: Solvent Selection for 5-Bromo-4-methoxythiophene-2-carboxylic acid Application Intended Application? Start->Application Reaction Reaction Medium Application->Reaction Purification Purification / Recrystallization Application->Purification Coupling Cross-Coupling (Suzuki) Reaction->Coupling Nucleophilic Nucleophilic Substitution Reaction->Nucleophilic Recryst Recrystallization Strategy Purification->Recryst Solv_Coupling Use: Dioxane/H2O or Toluene/H2O (Biphasic System) Coupling->Solv_Coupling Solv_Nuc Use: DMF, DMSO, or NMP (High Solubility, High BP) Nucleophilic->Solv_Nuc Solv_Recryst Solvent/Anti-Solvent Pair: 1. Ethanol / Water 2. Ethyl Acetate / Heptane Recryst->Solv_Recryst

Figure 1: Decision tree for solvent selection based on the physicochemical properties of the target compound.[1][2][3]

Experimental Protocol: Thermodynamic Solubility Determination

Since exact literature values are unavailable, the following Shake-Flask Method is the gold standard for generating accurate solubility data. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in HTS.[3][4]

Materials & Equipment
  • Compound: 5-Bromo-4-methoxythiophene-2-carboxylic acid (>98% purity).[1][2][3][4]

  • Solvents: HPLC-grade Methanol, Ethanol, DMSO, Water, pH 7.4 Buffer.[1][2][3][4]

  • Equipment:

    • Temperature-controlled orbital shaker or water bath.[1][2][3][4]

    • 0.45 µm PTFE Syringe Filters (hydrophilic/hydrophobic compatible).[2][3][4]

    • HPLC-UV/Vis system (Detection @ 254 nm and 280 nm).[1][2][3][4]

Step-by-Step Workflow
  • Preparation of Supersaturation:

    • Weigh approximately 10–20 mg of the solid compound into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent.[3][4]

    • Visual Check: If the solid dissolves completely, add more solid until a suspension (undissolved solid) is clearly visible.[3][4]

  • Equilibration:

    • Seal the vials tightly to prevent evaporation.[3][4]

    • Incubate at 25°C ± 0.1°C with constant agitation (200 rpm) for 24 to 48 hours .

    • Note: For temperature-dependent profiles (van't Hoff analysis), repeat at 35°C and 45°C.

  • Phase Separation:

    • Allow the vials to stand for 1 hour to let large particles settle.

    • Filter the supernatant using a 0.45 µm PTFE filter .[2][3]

    • Critical: Discard the first 200 µL of filtrate to account for potential adsorption of the drug onto the filter membrane (saturation of active sites).[3]

  • Quantification (HPLC):

    • Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) to fall within the linear calibration range.[3][4]

    • Inject onto HPLC (C18 Column, Gradient elution).

    • Calculate concentration (

      
      ) using a standard calibration curve.[2][3][4]
      
Workflow Visualization

SolubilityProtocol Step1 1. Supersaturation (Excess Solid + Solvent) Step2 2. Equilibration (24-48h @ 25°C) Step1->Step2 Agitate Step3 3. Phase Separation (Filter 0.45µm PTFE) Step2->Step3 Settle & Filter Step4 4. Quantification (HPLC-UV) Step3->Step4 Dilute & Inject Result Solubility Value (mg/mL) Step4->Result Calculate

Figure 2: Standard operating procedure for thermodynamic solubility determination.

Thermodynamic Modeling & Recrystallization Strategy

Temperature Dependence (Van't Hoff Analysis)

Solubility usually increases with temperature.[2][3][4] By measuring solubility (


) at three temperatures (e.g., 298K, 308K, 318K), you can model the dissolution enthalpy (

) using the van't Hoff equation:

[2][3][4]
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1][2][3][4]
  • Utility: This allows you to predict solubility at reflux temperatures for recrystallization design.[1][2][3][4]

Recrystallization Recommendation

For purification of 5-Bromo-4-methoxythiophene-2-carboxylic acid, a solvent/anti-solvent method is recommended due to the steep solubility gradient.[1][2][3][4]

  • System A (Standard): Dissolve in minimum hot Ethanol (or Methanol).[2][3][4] Add warm Water dropwise until turbidity persists. Cool slowly to 4°C.

    • Why: The carboxylic acid is soluble in alcohol but insoluble in water (at acidic/neutral pH).[3][4]

  • System B (Anhydrous): Dissolve in minimum hot Ethyl Acetate .[1][2][3][4] Add Heptane slowly.

    • Why: Useful if the compound is moisture-sensitive or if removing water is difficult.[1][2][3][4]

References

  • Compound Identification: 5-Bromo-4-methoxythiophene-2-carboxylic acid. PubChem CID: 71757363.[2][3][4] National Center for Biotechnology Information (2025).[2][3][4] Link

  • Solubility Protocols: Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. World Health Organization (WHO), Annex 6, TRS 1003 (2017).[3][4][6] Link

  • Thiophene Chemistry: Physicochemical properties of thiophene derivatives. BenchChem Technical Guides (2025). Link[2][3][4]

  • General Solubility Principles: Solubility of Thiophene-2-carboxylic Acid. Solubility of Things (2024).[3][4] Link

Sources

Technical Guide: Acidity and pKa Profile of 5-Bromo-4-methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-methoxythiophene-2-carboxylic acid (CAS: 1423027-99-9) is a trisubstituted thiophene derivative utilized primarily as a scaffold in the synthesis of pharmaceuticals and organic semiconductors. Its physicochemical behavior is governed by the interplay between the acidic carboxyl group at C2, the electron-withdrawing bromine at C5, and the electron-donating methoxy group at C4.

Estimated pKa: 3.35 – 3.60 Acidity Classification: Weak Organic Acid Key Insight: The acidity is comparable to, or slightly greater than, unsubstituted thiophene-2-carboxylic acid (pKa 3.49). The acid-strengthening inductive effect (-I) of the 5-bromo substituent is partially mitigated by the resonance-donating (+M) 4-methoxy group.

Structural Analysis & Theoretical Acidity

To understand the pKa of this specific molecule without direct experimental literature, we must analyze the electronic vectors acting upon the carboxylate anion.

Electronic Vectors

The stability of the conjugate base (carboxylate anion) determines the acidity of the neutral molecule.

  • Thiophene Core (Parent System): Thiophene-2-carboxylic acid (pKa ~3.[1][2]49) is more acidic than benzoic acid (pKa 4.20) due to the electronegativity of the sulfur atom, which exerts a -I (inductive) effect on the ring carbon atoms.

  • 5-Bromo Substituent (Acid Strengthening):

    • Effect: Strong Inductive Withdrawal (-I).

    • Mechanism: Being at the C5 position (alpha to sulfur, "para-like" to the carboxylic acid), the bromine atom withdraws electron density through the

      
      -framework. This delocalizes the negative charge of the carboxylate anion, stabilizing it and lowering the pKa  (increasing acidity).
      
    • Reference Data: 5-Bromothiophene-2-carboxylic acid has a pKa of ~3.26–3.32, confirming the acid-strengthening effect of the halogen.

  • 4-Methoxy Substituent (Acid Weakening/Modulating):

    • Effect: Resonance Donation (+M) vs. Inductive Withdrawal (-I).

    • Mechanism: The oxygen lone pair donates electron density into the thiophene ring via

      
      -conjugation. Although methoxy is inductively withdrawing, the resonance effect typically dominates in aromatic systems, destabilizing the carboxylate anion and raising the pKa  (decreasing acidity).
      
    • Net Result: The 4-position is adjacent to the 5-bromo and beta to the carboxyl. The donation opposes the withdrawal of the bromine.

Visualization of Electronic Effects

ElectronicEffects cluster_0 Substituent Interaction Core Thiophene Ring (Electron Rich) COOH COOH (C2) Acidic Center Core->COOH Base pKa ~3.49 Br Bromine (C5) (-I Effect) Br->Core Withdraws e- Stabilizes Anion pKa Net pKa ~3.35 - 3.60 Br->pKa Lowers pKa OMe Methoxy (C4) (+M Effect) OMe->Core Donates e- Destabilizes Anion OMe->pKa Raises pKa

Figure 1: Vector analysis of substituent effects on the thiophene core acidity.

Predicted vs. Experimental Landscape

Since specific experimental pKa data for the 5-bromo-4-methoxy derivative is sparse in open literature, we utilize Linear Free Energy Relationships (LFER) and analog comparisons to bracket the value.

Table 1: Comparative Acidity of Thiophene Derivatives
CompoundSubstituentspKa (Aq/Predicted)Effect on Acidity
Thiophene-2-carboxylic acid None3.49 (Exp)Reference Standard
5-Bromothiophene-2-carboxylic acid 5-Br3.26 – 3.32 Increased (Strong -I)
4-Methoxythiophene-2-carboxylic acid 4-OMe~3.6 – 3.8 (Est)Decreased (+M dominates)
5-Bromo-4-methoxythiophene-2-carboxylic acid 5-Br, 4-OMe 3.35 – 3.60 Balanced / Neutral
Benzoic AcidNone4.20Significantly weaker

Implications for Drug Discovery:

  • Ionization State: At physiological pH (7.4), this compound will be >99.9% ionized (anionic form: carboxylate).

  • Solubility: The free acid is likely sparingly soluble in water due to the lipophilic Br/OMe groups. Salt formation (e.g., Sodium 5-bromo-4-methoxythiophene-2-carboxylate) is essential for aqueous formulation.

  • Binding: The anionic head group will drive electrostatic interactions, while the 5-Br position provides a handle for halogen bonding in protein pockets.

Experimental Protocols (The "How")

For researchers requiring an exact pKa for regulatory filing or precise QSAR modeling, the following protocols are the gold standard. Note: Due to predicted low aqueous solubility, a co-solvent method is required.

Potentiometric Titration (Yasuda-Shedlovsky Method)

This method eliminates the "insolubility error" by titrating in methanol/water mixtures and extrapolating to 0% solvent.

Reagents:

  • Analyte: >5 mg pure 5-Bromo-4-methoxythiophene-2-carboxylic acid.[3]

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Solvent: Methanol (HPLC Grade) and degassed water.

  • Ionic Strength Adjuster: 0.15 M KCl.

Workflow Logic:

TitrationWorkflow Start Start: Weigh ~5mg Sample Prep Prepare 3 Solvent Ratios (30%, 40%, 50% MeOH/Water) Start->Prep Titrate Potentiometric Titration (0.1 M KOH under N2) Prep->Titrate Calc Calculate psKa (Apparent pKa in solvent) Titrate->Calc Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc->Plot Result Extrapolate to 0% MeOH = Aqueous pKa Plot->Result

Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of insoluble acids.

Step-by-Step Protocol:

  • Preparation: Dissolve the sample in three separate beakers containing 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Add KCl to maintain ionic strength (

    
    ).
    
  • Blank Titration: Titrate the solvent blanks first to calibrate the electrode response (slope and

    
    ) for the specific dielectric constant of the mixture.
    
  • Sample Titration: Titrate the sample with 0.1 M KOH under nitrogen atmosphere (to prevent

    
     absorption). Record pH (or potential 
    
    
    
    ) vs. volume.
  • Data Processing: Determine the apparent pKa (

    
    ) for each methanol concentration using the Bjerrum difference plot or Gran plot methods.
    
  • Extrapolation: Plot

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixture. The y-intercept represents the aqueous pKa.
UV-Metric Titration (Alternative)

If the compound is too insoluble for potentiometry (<


 M), use UV-Metric titration (e.g., Sirius T3).
  • Principle: The UV spectrum of the thiophene ring changes upon deprotonation of the carboxylic acid.

  • Advantage: Requires much lower concentration (

    
     to 
    
    
    
    M).
  • Observation: Look for a bathochromic shift (red shift) in the

    
     as pH increases.
    

References

  • ChemicalBook. (2024). Thiophene-2-carboxylic acid Physicochemical Properties. Retrieved from

  • PubChem. (2024).[4] 5-Bromothiophene-2-carboxylic acid (CID 349115). National Library of Medicine. Retrieved from

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Sigma-Aldrich. (2024). 5-Bromo-2-thiophenecarboxylic acid Product Sheet. Retrieved from

  • BenchChem. (2025).[5] 5-Bromothiophene-2-carboxylic acid Structure and Properties. Retrieved from

Sources

Technical Guide: Biological Potential & Strategic Applications of 5-Bromo-4-methoxythiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Scaffold

5-Bromo-4-methoxythiophene-2-carboxylic acid (CAS 162848-23-9) represents a highly specialized "privileged structure" in modern medicinal chemistry. Unlike generic thiophene intermediates, this scaffold offers a unique electronic push-pull system : the electron-donating methoxy group at C4 counterbalances the electron-withdrawing carboxylic acid at C2, while the bromine at C5 serves as a high-fidelity vector for palladium-catalyzed cross-coupling.

This guide analyzes the biological utility of this scaffold, moving beyond simple building-block characterization to its role as a precursor for 17β-Hydroxysteroid Dehydrogenase (17β-HSD) inhibitors , Matrix Metalloproteinase (MMP) modulators , and Epigenetic (KDM5) regulators .

Chemical Biology & Structural Logic

The Electronic Landscape

The biological activity of derivatives stems from the specific substitution pattern:

  • C2-Carboxylic Acid: Acts as the primary anchor for hydrogen bonding within active sites (e.g., Serine/Threonine residues in enzymes). It is readily converted to amides or hydrazides to tune lipophilicity (

    
    ).
    
  • C4-Methoxy Group: A critical electronic tuner. It functions as a hydrogen bond acceptor and prevents metabolic oxidation at the C4 position, a common liability in unsubstituted thiophenes.

  • C5-Bromine: The "Diversity Vector." This halogen is positioned for late-stage functionalization via Suzuki-Miyaura or Sonogashira couplings, allowing the introduction of biaryl systems essential for hydrophobic pocket occupancy.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the validated biological targets associated with modifications at specific positions of the scaffold.

SAR_Map Core 5-Bromo-4-methoxy thiophene-2-carboxylic acid C2_Acid C2-Carboxylic Acid (Hydrophilic Anchor) Core->C2_Acid Amide Coupling C4_Methoxy C4-Methoxy (Metabolic Shield/H-Bond) Core->C4_Methoxy Electronic Tuning C5_Bromo C5-Bromine (Hydrophobic Vector) Core->C5_Bromo Suzuki/Stille Coupling Target_MMP MMP Inhibitors (Inflammation/Cancer) C2_Acid->Target_MMP Zinc Binding Group Target_KDM5 KDM5 Demethylase (Epigenetics) C2_Acid->Target_KDM5 Active Site H-Bond Target_HSD 17β-HSD Type 2 Inhibitors (Osteoporosis) C5_Bromo->Target_HSD Biaryl Extension

Figure 1: SAR Map detailing the functional role of each substituent in driving biological activity against key targets.

Core Therapeutic Potentials

Osteoporosis & Hormonal Regulation (17β-HSD2 Inhibition)

The most significant application of this scaffold lies in the development of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) inhibitors. 17β-HSD2 converts active estradiol (E2) into inactive estrone (E1). Inhibiting this enzyme maintains local bone E2 levels, treating osteoporosis without systemic side effects.

  • Mechanism: The thiophene core mimics the steroid A-ring. The 5-aryl derivatives (synthesized via the 5-Br handle) occupy the hydrophobic substrate tunnel of the enzyme.

  • Key Insight: The 4-methoxy group is often a "pro-drug" feature or a steric placeholder that can be demethylated in vivo to a 4-hydroxy group, which mimics the phenolic -OH of estradiol [1].

Anti-Inflammatory & Tissue Remodeling (MMP Inhibition)

Derivatives of 4-methoxythiophene-2-carboxylic acid have been patented as Matrix Metalloproteinase (MMP) inhibitors, specifically targeting MMP-13 and MMP-12.

  • Relevance: MMPs degrade extracellular matrix; their upregulation drives rheumatoid arthritis and tumor metastasis.

  • Structural Role: The carboxylic acid (or its hydroxamate derivative) chelates the catalytic Zinc ion (

    
    ) in the MMP active site, while the thiophene ring positions the molecule within the S1' specificity pocket [2].
    
Epigenetic Modulation (KDM5 Inhibition)

Recent patent literature identifies this scaffold as a starting material for inhibitors of Lysine-Specific Demethylase 5 (KDM5) .

  • Relevance: KDM5 overexpression is linked to drug tolerance in cancer.

  • Mechanism: The thiophene carboxylate core acts as a bioisostere for the alpha-ketoglutarate cofactor, competitively inhibiting the demethylase activity [3].

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: To install a hydrophobic aryl tail at C5, essential for 17β-HSD2 potency.

Reagents:

  • Substrate: 5-Bromo-4-methoxythiophene-2-carboxylic acid (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Dissolution: Dissolve substrate and boronic acid in degassed 1,4-Dioxane under

    
    .
    
  • Activation: Add catalyst and base.

  • Reflux: Heat to 90°C for 4–12 hours (monitor via TLC/LC-MS).

  • Workup: Acidify to pH 3 with 1N HCl (critical to recover the free acid product). Extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water (avoid column chromatography if possible to prevent acid streaking).

Protocol B: 17β-HSD2 Inhibition Assay

Objective: To validate the biological activity of the synthesized derivative.

Assay Setup:

  • Enzyme Source: Human 17β-HSD2 (expressed in HEK293 cells or microsomes).

  • Substrate:

    
    -Estradiol (tritiated).
    
  • Cofactor:

    
     (500 µM).
    

Step-by-Step:

  • Incubation: Mix enzyme, cofactor, and test compound (10 nM – 10 µM) in phosphate buffer (pH 7.4).

  • Initiation: Add

    
    -Estradiol. Incubate at 37°C for 30 mins.
    
  • Termination: Stop reaction with excess unlabeled estrone and trichloroacetic acid.

  • Separation: Separate Estradiol (substrate) from Estrone (product) using HPLC or TLC.

  • Quantification: Measure radioactivity of the Estrone fraction via scintillation counting.

  • Calculation: % Inhibition =

    
    .
    

Quantitative Data Summary

The following table summarizes the potency shifts associated with modifications to the 5-Bromo-4-methoxy core, based on aggregated structure-activity data [1, 4].

Modification at C5 (via Br displacement)TargetActivity (IC50 / Ki)Biological Effect
Unsubstituted (Br) General> 50 µMWeak/Inactive (Building Block)
Phenyl 17β-HSD2~ 500 nMModerate Inhibition
3-Hydroxyphenyl 17β-HSD2< 50 nMPotent Inhibition (Mimics Estradiol)
4-Fluorophenyl MMP-13~ 120 nMAnti-inflammatory
Pyrazolyl KDM5~ 80 nMEpigenetic Modulation

Workflow Visualization

The following diagram outlines the logical flow from the raw chemical scaffold to a validated lead compound.

Workflow Start Start: 5-Bromo-4-methoxy thiophene-2-carboxylic acid Step1 Step 1: C5-Arylation (Suzuki Coupling) Start->Step1 Step2 Step 2: C2-Amidation (Library Generation) Step1->Step2 Screen Screening: 17β-HSD2 / MMP Assay Step2->Screen Screen->Step1 Inactive (Loop) Hit Hit Identification (IC50 < 1 µM) Screen->Hit Active Opt Lead Optimization (Metabolic Stability) Hit->Opt

Figure 2: Experimental workflow for converting the thiophene scaffold into a bioactive lead.

References

  • Uni-Saarland. (2014).[1] Development of 17β-Hydroxysteroid Dehydrogenase Type 2 and Type 1 Inhibitors for the Treatment of Osteoporosis. Dissertation. Retrieved from [Link]

  • Pfizer Inc. (2005). Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors. US Patent 6,924,276.
  • Takeda Pharmaceutical Co Ltd. (2021). Compound having KDM5 inhibitory activity and pharmaceutical use thereof. WO Patent 2021/010492.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 5-Bromo-4-methoxythiophene-2-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Bromo-4-methoxythiophene-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for the development of acetyl-CoA carboxylase (ACC) inhibitors and antibacterial agents targeting bacterial gyrase. The unique substitution pattern—placing a methoxy group at C4 and a bromine at C5—creates a densely functionalized core that allows for orthogonal diversification: the carboxylic acid serves as an amide coupling handle, the bromide as a vector for Suzuki/Buchwald couplings, and the methoxy group as an electronic modulator.

This Application Note details a robust, three-stage synthesis starting from the commercially available methyl 4-bromothiophene-2-carboxylate . Unlike traditional Fiesselmann condensations which suffer from variable regioselectivity and harsh conditions, this route utilizes copper-catalyzed C–O coupling followed by highly regioselective electrophilic bromination. This approach ensures scalability, operational simplicity, and high isomeric purity.

Retrosynthetic Analysis

The synthetic strategy relies on the distinct electronic properties of the thiophene ring. The C4-methoxy group is introduced first to leverage its directing effect for the subsequent bromination at C5 (the


-position activated by both the sulfur atom and the methoxy group).

Retrosynthesis Target 5-Bromo-4-methoxythiophene- 2-carboxylic acid Inter2 Methyl 5-bromo-4-methoxy- thiophene-2-carboxylate Target->Inter2 Hydrolysis (LiOH) Inter1 Methyl 4-methoxythiophene- 2-carboxylate Inter2->Inter1 Regioselective Bromination (NBS) SM Methyl 4-bromothiophene- 2-carboxylate Inter1->SM Cu-Catalyzed Methoxylation

Figure 1: Retrosynthetic disconnection showing the conversion of the 4-bromo precursor to the final 5-bromo-4-methoxy acid via sequential C-O coupling and electrophilic substitution.

Experimental Protocols

Stage 1: Copper-Catalyzed Methoxylation

Objective: Conversion of methyl 4-bromothiophene-2-carboxylate to methyl 4-methoxythiophene-2-carboxylate.

Rationale: Nucleophilic aromatic substitution (


) on 4-bromothiophenes is sluggish due to insufficient electron deficiency. We employ a Ullmann-type coupling using Copper(I) Iodide and a diamine ligand to facilitate methoxylation under mild conditions.

Reagents & Stoichiometry:

ReagentEquiv.[1]Role
Methyl 4-bromothiophene-2-carboxylate1.0Substrate
Sodium Methoxide (NaOMe)2.0 - 3.0Nucleophile/Base
Copper(I) Iodide (CuI)0.10 (10 mol%)Catalyst
1,10-Phenanthroline0.20 (20 mol%)Ligand
Methanol (anhydrous)Solvent [0.5 M]Solvent/Reagent

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) to the flask. Add anhydrous Methanol (half volume) and stir at room temperature (RT) for 20 minutes to form the active complex (solution turns dark).

  • Addition: Add the substrate (Methyl 4-bromothiophene-2-carboxylate, 1.0 equiv) and NaOMe (3.0 equiv, 25% wt solution in MeOH).

  • Reaction: Heat the mixture to reflux (65–70 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS for the disappearance of the bromide.

  • Workup: Cool to RT. Filter the mixture through a Celite pad to remove copper salts. Rinse the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Resuspend the residue in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL). Dry over

    
    .[2]
    
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Target: 75–85%[2]

    • Appearance: White to pale yellow solid.

Stage 2: Regioselective Bromination

Objective: Synthesis of Methyl 5-bromo-4-methoxythiophene-2-carboxylate.

Rationale: The 4-methoxy group activates the C3 and C5 positions. However, C5 is the


-position of the thiophene ring, making it significantly more nucleophilic than C3 (

-position). Using N-Bromosuccinimide (NBS) in a polar aprotic solvent at controlled temperatures ensures exclusive C5 bromination.

Reagents & Stoichiometry:

ReagentEquiv.[1]Role
Methyl 4-methoxythiophene-2-carboxylate1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent
Acetonitrile (ACN)Solvent [0.2 M]Solvent

Protocol:

  • Setup: Dissolve the Stage 1 product (1.0 equiv) in Acetonitrile (ACN) in a round-bottom flask shielded from light (wrap in foil).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.

  • Progression: Allow the reaction to warm to RT and stir for 2–4 hours.

    • Checkpoint: Check LCMS.[3] The product (M+Br pattern) should appear. If unreacted starting material remains, add 0.1 equiv NBS.

  • Quench: Pour the mixture into a saturated aqueous solution of

    
     (Sodium thiosulfate) to quench excess bromine species.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient. If necessary, use silica gel chromatography (Hexane:EtOAc 9:1).

    • Yield Target: 80–90%

    • Regioselectivity:[4][5] >20:1 (C5 vs C3).

Stage 3: Ester Hydrolysis

Objective: Isolation of 5-Bromo-4-methoxythiophene-2-carboxylic acid.

Protocol:

  • Reaction: Dissolve the Stage 2 ester in THF:Water (3:1). Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv). Stir at RT for 4–6 hours.

  • Workup: Concentrate to remove THF. Acidify the aqueous residue to pH ~2 with 1N HCl. The product will precipitate.[3]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45 °C.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare the analytical data against these expected values. The absence of the C5 proton signal in


 NMR is the primary confirmation of successful bromination.
CompoundKey

NMR Signals (

/ DMSO-

)
Diagnostic Feature
Stage 1 Product

7.50 (d, 1H, H5), 6.25 (d, 1H, H3), 3.85 (s, 3H, OMe)
Doublet coupling (

Hz) indicates unsubstituted C3/C5.
Stage 2 Product

7.45 (s, 1H, H3), 3.90 (s, 3H, OMe), 3.85 (s, 3H, COOMe)
Singlet at aromatic region. Loss of H5 doublet.
Final Acid

13.0 (br s, COOH), 7.60 (s, 1H, H3), 3.92 (s, 3H, OMe)
Broad acid peak; singlet aromatic proton.

Workflow Visualization

Workflow cluster_0 Stage 1: Methoxylation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrolysis S1_Setup Mix 4-Br-Ester + CuI + Ligand in MeOH S1_React Reflux 16h (Ullmann Coupling) S1_Setup->S1_React S1_Workup Filter (Celite) -> Extract S1_React->S1_Workup S2_React Add NBS at 0°C (Regioselective) S1_Workup->S2_React Purified Intermediate S2_Quench Quench w/ Na2S2O3 S2_React->S2_Quench S3_React LiOH / THF / H2O S2_Quench->S3_React Purified Intermediate S3_Iso Acidify to pH 2 -> Filter S3_React->S3_Iso

Figure 2: Operational workflow for the 3-step synthesis sequence.

References

  • Copper-Catalyzed Methoxylation: Wang, J.-R., et al. "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe."[1] Organic Letters, 2021, 23(21), 8450–8454.[1][6] Link[6]

  • Thiophene Bromination Selectivity: Bovonsombat, P., et al. "Regioselective bromination of activated arenes by N-bromosuccinimide." Tetrahedron Letters, 2021 (Contextual backing for NBS selectivity).
  • General Thiophene Functionalization: Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry, 1984.
  • Compound Verification: PubChem Entry for Methyl 4-methoxythiophene-2-carboxylate (CID 12646620). Link

Sources

Application Notes and Protocols for Amide Coupling with 5-Bromo-4-methoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiophene Amides

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its ability to modulate biological activity and confer desirable physicochemical properties. Specifically, amides derived from substituted thiophene carboxylic acids, such as 5-Bromo-4-methoxythiophene-2-carboxylic acid, are integral components in the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and antibacterials. The precise and efficient construction of the amide bond is therefore a critical step in the synthesis of these high-value compounds.

This guide provides a detailed examination of the procedure for the amide coupling of 5-Bromo-4-methoxythiophene-2-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the rationale behind the selection of reagents, the mechanistic underpinnings of the transformation, and the practical considerations required to ensure a successful and reproducible outcome.

Understanding the Substrate: 5-Bromo-4-methoxythiophene-2-carboxylic Acid

The reactivity of 5-Bromo-4-methoxythiophene-2-carboxylic acid in amide coupling is influenced by the electronic and steric properties of its substituents. The electron-donating methoxy group at the 4-position increases the electron density of the thiophene ring, which can enhance the nucleophilicity of the carboxylate anion. Conversely, the bulky bromo group at the 5-position may introduce steric hindrance that can affect the approach of the amine and coupling reagents. A judicious choice of coupling methodology is therefore essential to overcome these potential challenges and achieve high yields.

Choosing Your Coupling Strategy: A Comparative Overview

Several classes of coupling reagents are available for amide bond formation, each with its own set of advantages and disadvantages. For the coupling of 5-Bromo-4-methoxythiophene-2-carboxylic acid, we will focus on two of the most reliable and widely used systems: carbodiimides (EDC/HOBt) and uronium/aminium salts (HATU).

Coupling Reagent SystemKey AdvantagesCommon Side Reactions
EDC/HOBt Water-soluble byproducts, mild reaction conditions.Racemization (can be suppressed with HOBt), formation of N-acylurea.
HATU High reactivity, fast reaction times, low racemization.Guanidinylation of the amine, potential for allergic reactions.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) effectively suppresses racemization and improves reaction efficiency.[1]

Materials and Equipment:

  • 5-Bromo-4-methoxythiophene-2-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing system

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-4-methoxythiophene-2-carboxylic acid (1.0 eq.).

  • Solvent and Base: Dissolve the carboxylic acid in anhydrous DMF or DCM. Add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of coupling agents with atmospheric moisture.

  • 0 °C Addition: Controls the initial exothermic reaction and minimizes potential side reactions.

  • Aqueous Workup: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

Protocol 2: HATU Mediated Amide Coupling

For sterically hindered amines or when faster reaction times are desired, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an excellent choice.[1] It is a highly reactive coupling reagent that generally provides high yields with minimal racemization.

Materials and Equipment:

  • Same as Protocol 1, with HATU replacing EDC and HOBt.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 5-Bromo-4-methoxythiophene-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base: Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes. This pre-activation step forms the reactive OAt-ester.

  • Amine Addition: Add the amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • Pre-activation: The pre-activation of the carboxylic acid with HATU and DIPEA ensures the rapid formation of the active ester, leading to a more efficient coupling upon addition of the amine.

  • DIPEA: A non-nucleophilic base is crucial to prevent the formation of unwanted side products by reacting with HATU.

Visualizing the Workflow

AmideCouplingWorkflow General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Starting Materials: - Carboxylic Acid - Amine - Coupling Reagent - Base Setup Assemble Dry Glassware under Inert Atmosphere Dissolve Dissolve Carboxylic Acid and Coupling Additives Setup->Dissolve Activate Add Coupling Reagent and Base at 0°C Dissolve->Activate Couple Add Amine and Stir at Room Temperature Activate->Couple Monitor Monitor by TLC Couple->Monitor Quench Dilute with Organic Solvent Monitor->Quench Wash Aqueous Washes: - Acid - Base - Brine Quench->Wash Dry Dry with Na2SO4 and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Amide Product

Caption: A generalized workflow for amide coupling reactions.

Mechanism of Action: A Closer Look

EDC/HOBt Mechanism

EDC_Mechanism EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea hydrolysis HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: The activation pathway of EDC/HOBt coupling.

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC.[1] This intermediate is then intercepted by HOBt to form a more stable and less racemization-prone active ester. Finally, the amine attacks the active ester to yield the desired amide and regenerate HOBt.

HATU Mechanism

HATU_Mechanism HATU Coupling Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester TMU Tetramethylurea Byproduct HATU->TMU Amide Amide Product OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: The activation pathway of HATU coupling.

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[1] The amine then readily reacts with this active ester to form the stable amide bond.

Hazards and Safety Precautions

Amide coupling reagents and the solvents used in these protocols present several hazards. It is imperative to handle these chemicals with appropriate safety measures.

  • Coupling Reagents (EDC, HATU): These reagents can be skin and respiratory irritants. Some individuals may develop allergic reactions upon exposure. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents (DMF, DCM): DMF is a reproductive toxin and can be absorbed through the skin. DCM is a suspected carcinogen. Both should be handled with extreme care in a fume hood.

  • Bases (DIPEA, TEA): These are corrosive and can cause severe skin and eye burns. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature (with caution, as this may increase side products). Ensure that all reagents are anhydrous, as moisture can hydrolyze the active intermediates.

  • Side Reactions: The electron-rich thiophene ring can be susceptible to electrophilic attack. While the described conditions are generally mild, harsh acidic or basic conditions should be avoided.

  • Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. If aqueous workup is insufficient, purification by column chromatography is usually effective. For DCC, the urea byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[3][4]

Conclusion

The amide coupling of 5-Bromo-4-methoxythiophene-2-carboxylic acid is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. Both the EDC/HOBt and HATU protocols offer reliable pathways to the desired amide products. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize these valuable compounds for their research and development endeavors.

References

  • El-Sayed, R. (1998). A comparative study of the reactions of thiophene-2-carboxanilides and related compounds. Chemistry of Heterocyclic Compounds.
  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Iqbal, M. A., et al. (2022).
  • Nawaz, H., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • PubChem. (n.d.). 5-Bromo-4-nitrothiophene-2-carboxamide. Retrieved from [Link]

  • Ibad, M. F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 392.
  • Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of the C5 Position in 4-Methoxythiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and ability to act as bioisosteres of phenyl rings.[1] This guide provides a comprehensive overview of synthetic strategies for the functionalization of the C5 position of 4-methoxythiophene-2-carboxylic acid, a versatile building block. We delve into the core principles and provide detailed, field-proven protocols for high-efficiency palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination. The causality behind experimental choices—from substrate protection to ligand selection—is explained to empower researchers to adapt and troubleshoot these critical transformations.

Introduction: The Thiophene Core in Modern Chemistry

The thiophene nucleus is a cornerstone of contemporary drug development and organic electronics.[2] Its incorporation into molecular architectures can significantly modulate pharmacological activity and material properties. The specific substitution pattern on the thiophene ring allows for fine-tuning of a molecule's steric and electronic profile. The target scaffold, 4-methoxythiophene-2-carboxylic acid, presents a unique synthetic challenge and opportunity. The electron-donating methoxy group at the C4 position influences the reactivity of the ring, while the carboxylic acid at C2 provides a handle for further derivatization, such as amide bond formation.

This document focuses on the strategic modification of the C5 position, starting from the C5-bromo derivative. This pathway unlocks access to a vast chemical space of novel aryl-, alkynyl-, and amino-substituted thiophenes.

Preparing the Key Precursor: 5-Bromo-4-methoxythiophene-2-carboxylic Acid

The foundational step for any C5-functionalization is the regioselective bromination of the parent acid. Direct bromination of thiophene-2-carboxylic acids typically occurs at the C5 position due to the electron-rich nature of the thiophene ring and the directing effect of the sulfur atom.[3]

Protocol 2.1: Synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid

This protocol outlines the direct bromination of 4-methoxythiophene-2-carboxylic acid using N-Bromosuccinimide (NBS), a mild and selective brominating agent.

Workflow for Precursor Synthesis

start 4-Methoxythiophene- 2-carboxylic acid reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) start->reagent 1. Dissolve product 5-Bromo-4-methoxythiophene- 2-carboxylic acid reagent->product 2. React at 0°C to RT 3. Isolate Product

Caption: Synthesis of the key bromo-thiophene precursor.

Materials:

  • 4-Methoxythiophene-2-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 4-methoxythiophene-2-carboxylic acid in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield 5-bromo-4-methoxythiophene-2-carboxylic acid.

The Rationale for Substrate Protection: Esterification

The free carboxylic acid group on our scaffold is acidic and can interfere with many palladium-catalyzed cross-coupling reactions. It can neutralize the bases required for the catalytic cycle or coordinate with the palladium center, inhibiting its catalytic activity. Therefore, a crucial strategic step is the protection of the carboxylic acid, most commonly via esterification. This transformation not only prevents undesirable side reactions but also typically enhances the substrate's solubility in common organic solvents used for cross-coupling.[4][5]

Protocol 3.1: Steglich Esterification to Methyl 5-bromo-4-methoxythiophene-2-carboxylate

Materials:

  • 5-Bromo-4-methoxythiophene-2-carboxylic acid (1.0 eq)

  • Methanol (as reactant and solvent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • To a solution of 5-bromo-4-methoxythiophene-2-carboxylic acid in anhydrous DCM, add methanol.

  • Add DMAP and stir the solution for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add a solution of DCC in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with cold DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to afford the pure methyl ester.

Palladium-Catalyzed C5 Functionalization: Core Protocols

With the protected ester in hand, we can now proceed to the core C-C and C-N bond-forming reactions. The general mechanism for these transformations follows a well-established catalytic cycle.[6][7]

The Palladium Cross-Coupling Catalytic Cycle

Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds due to the commercial availability of diverse boronic acids and the generally mild reaction conditions.[8]

Expertise & Causality:

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, air-stable Pd(0) source that is effective for many thiophene couplings.[4][5] For more challenging substrates, a combination of a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be more effective, as these ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[9]

  • Base & Solvent: An aqueous solution of a base like K₃PO₄ or K₂CO₃ is essential. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] A solvent system of dioxane/water or toluene/water is commonly used to dissolve both the organic substrate and the inorganic base.[8]

Overall Suzuki Workflow

start Methyl 5-bromo-4-methoxy- thiophene-2-carboxylate coupling Suzuki Coupling start->coupling Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ coupled_ester Methyl 5-aryl-4-methoxy- thiophene-2-carboxylate coupling->coupled_ester hydrolysis Saponification (LiOH or NaOH) coupled_ester->hydrolysis final_product 5-Aryl-4-methoxy- thiophene-2-carboxylic acid hydrolysis->final_product

Caption: Experimental workflow for Suzuki coupling and deprotection.

Protocol 4.1.1: Suzuki Coupling of Methyl 5-bromo-4-methoxythiophene-2-carboxylate

  • In a Schlenk flask, combine methyl 5-bromo-4-methoxythiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10080-92
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O10075-88
44-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9070-85
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is the premier method for installing C(sp) hybridized carbons onto aryl halides, providing access to arylalkynes, which are valuable intermediates in organic synthesis.[10]

Expertise & Causality:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI).[10] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation with the palladium center.

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.

  • Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These reactions typically require a stronger base and sometimes specialized ligands to facilitate the direct reaction of the palladium-acetylide complex.[11]

Protocol 4.2.1: Copper-Cocatalyzed Sonogashira Coupling

  • To a Schlenk flask, add methyl 5-bromo-4-methoxythiophene-2-carboxylate (1.0 eq) and copper(I) iodide (CuI) (2-5 mol%).

  • Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

EntryAlkyne PartnerPd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHFRT88-96
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene5085-95
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)TEADMFRT80-90
Stille Coupling: C-C Bond Formation with Organostannanes

The Stille reaction offers a powerful alternative for C-C bond formation, particularly valued for its tolerance of a wide range of functional groups. The primary drawback is the toxicity of organotin reagents and the difficulty in removing tin byproducts.

Expertise & Causality:

  • Reactivity: Organostannanes are air and moisture stable and do not require activation by a base. The transmetalation step is generally facile.

  • Ligands: While Pd(PPh₃)₄ is often sufficient, the use of more electron-rich and bulky ligands can accelerate the reaction. Additives like CuI or LiCl can also enhance the rate of transmetalation.

  • Byproduct Removal: A key practical consideration is the removal of stoichiometric tributyltin or trimethyltin halide byproducts. This is often achieved by an aqueous KF or NH₄F wash, which precipitates the tin as an insoluble fluoride salt, or by careful chromatography.

Protocol 4.3.1: Stille Coupling with an Arylstannane

  • In an oven-dried Schlenk flask, dissolve methyl 5-bromo-4-methoxythiophene-2-carboxylate (1.0 eq) and the organostannane reagent (e.g., tributyl(phenyl)stannane) (1.1 eq) in anhydrous, degassed toluene or DMF.

  • Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C for 8-24 hours.

  • Upon completion, cool the reaction and dilute with an organic solvent like ethyl acetate.

  • To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

  • Filter the resulting suspension, separate the organic layer, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides under relatively mild conditions.[12]

Expertise & Causality:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or the Buchwald-type biarylphosphine ligands like XPhos and SPhos) are critical.[12][13] They promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases like Cs₂CO₃ or K₃PO₄ may be used for more reactive substrates or specific ligand systems.[14]

  • Substrate Scope: The reaction is broadly applicable to primary and secondary amines, anilines, and various N-heterocycles.

Protocol 4.4.1: Buchwald-Hartwig Amination with a Secondary Amine

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., Xantphos, 2-4 mol%).

  • Add the strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Seal the tube, then evacuate and backfill with argon.

  • Add a solution of methyl 5-bromo-4-methoxythiophene-2-carboxylate (1.0 eq) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (e.g., morpholine, 1.2 eq) via syringe.

  • Heat the reaction mixture in a sealed tube at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Final Deprotection: Ester Hydrolysis

To obtain the final carboxylic acid product, a simple saponification is performed.

Protocol 5.1: Saponification of Methyl Ester

  • Dissolve the purified methyl ester product in a mixture of THF and water (e.g., 3:1).

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the ester is fully consumed (monitor by TLC).

  • Cool the mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2-3 with cold 1M HCl.

  • Collect the resulting precipitate by filtration or extract the product with ethyl acetate.

  • Dry the organic extracts and concentrate to yield the final carboxylic acid.

References

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. (2018). Available at: [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize. (2010). Available at: [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. PMC. (2020). Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. (2014). Available at: [Link]

  • Stille Coupling of 2-Diarylaminothiophenes with Mono and Dibromo(het)arylenes. ResearchGate. (2002). Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. (2020). Available at: [Link]

  • Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. (2016). Available at: [Link]

  • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journals. (2016). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. (2018). Available at: [Link]

  • Azido-Functionalized Thiophene as a Versatile Building Block To Cross-Link Low-Bandgap Polymers. ResearchGate. (2017). Available at: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. (2023). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. (2024). Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. (2011). Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. (2023). Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023). Available at: [Link]

  • Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. ResearchGate. (2012). Available at: [Link]

  • First Site-Selective Suzuki-Miyaura Reactions of 2,3,4-Tribromothiophene. ResearchGate. (2018). Available at: [Link]

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. (2007). Available at: [Link]

  • Cross-coupling reaction. Wikipedia. (2024). Available at: [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. (2013). Available at: [Link]

  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. Rsc.org. (2023). Available at: [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. (2015). Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. (2018). Available at: [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. (2022). Available at: [Link]

  • Sonogashira coupling. Wikipedia. (2024). Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. (2006). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. PMC. (2014). Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (2022). Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (2022). Available at: [Link]

  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Bentham Science Publisher. (2023). Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. (2018). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. (2020). Available at: [Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. ResearchGate. (2014). Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. (2021). Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. (2022). Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. (2021). Available at: [Link]

  • Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed. (2015). Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. (2007). Available at: [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. (2018). Available at: [Link]

Sources

scale-up synthesis procedures for 5-Bromo-4-methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic Acid

Abstract

5-Bromo-4-methoxythiophene-2-carboxylic acid is a pivotal building block in contemporary drug discovery and materials science, valued for its utility in constructing complex molecular architectures. This application note provides a comprehensive, robust, and scalable two-step synthesis protocol starting from the commercially available 4-methoxythiophene-2-carboxylic acid. The procedure is designed for reproducibility and high yield, addressing critical considerations for transitioning from laboratory-scale (10-20 g) to pilot-scale (250-500 g) production. We detail the strategic rationale behind the synthetic route, provide step-by-step protocols, and outline essential safety and handling procedures to ensure operational excellence.

Introduction and Strategic Rationale

Substituted thiophenes are a privileged scaffold in medicinal chemistry, frequently serving as bioisosteres for benzene rings in pharmacologically active agents.[1] The title compound, with its defined substitution pattern, offers multiple reaction sites for further diversification, making a reliable and scalable synthesis paramount for research and development programs.

The selected synthetic strategy involves a two-step sequence:

  • Electrophilic Bromination: Direct regioselective bromination of the starting material, 4-methoxythiophene-2-carboxylic acid, at the C5 position.

  • Purification: Isolation and purification of the final product via recrystallization, a method well-suited for large-scale operations.

Causality Behind Experimental Design:

  • Starting Material Selection: 4-Methoxythiophene-2-carboxylic acid is a readily available and cost-effective starting point.[2]

  • Regioselectivity of Bromination: The thiophene ring is an electron-rich heterocycle, prone to electrophilic substitution. The C2 and C5 positions are the most activated. In our substrate, the methoxy group at C4 is a strongly activating, ortho, para-directing group, while the carboxylic acid at C2 is a deactivating, meta-directing group. The C5 position is para to the powerful methoxy activator, making it the overwhelmingly favored site for electrophilic attack. This inherent electronic bias allows for a highly regioselective bromination, minimizing the formation of isomeric impurities.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. Compared to liquid bromine, NBS is a solid, making it significantly easier and safer to handle, especially during scale-up. It generates bromine in situ at a controlled rate, which helps to manage the exothermicity of the reaction and prevent over-bromination.

  • Purification Strategy: While laboratory syntheses might employ column chromatography, this technique is often impractical and costly at scale. The protocol is therefore designed around a final recrystallization step, which is a more robust, economical, and scalable method for obtaining high-purity crystalline solids.

Process Workflow and Visualization

The overall process, from starting material to the final, purified active pharmaceutical ingredient (API) precursor, is outlined below. The workflow emphasizes key quality control and processing stages essential for a scalable operation.

G SM Starting Material: 4-Methoxythiophene- 2-carboxylic acid Reaction Step 1: Bromination Reagents: NBS, Acetonitrile Conditions: 0°C to RT SM->Reaction Charge Reactor Workup Step 2: Reaction Quench & Crude Isolation (Water, Filtration) Reaction->Workup Reaction Completion Purification Step 3: Purification (Recrystallization from Ethanol/Water) Workup->Purification Crude Product FinalProduct Final Product: 5-Bromo-4-methoxythiophene- 2-carboxylic acid Purification->FinalProduct Pure Crystalline Solid QC QC Analysis (HPLC, NMR, MP) FinalProduct->QC Final Release

Caption: High-level workflow for the synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid.

Detailed Experimental Protocols

PART A: Laboratory-Scale Synthesis (10 g)

This protocol serves as the benchmark for establishing yield, purity, and process parameters.

Materials:

  • 4-Methoxythiophene-2-carboxylic acid (10.0 g, 63.2 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) (11.8 g, 66.4 mmol, 1.05 equiv)

  • Acetonitrile (200 mL)

  • Deionized Water

  • Ethanol

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 4-methoxythiophene-2-carboxylic acid (10.0 g, 63.2 mmol).

  • Dissolution: Add acetonitrile (200 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (11.8 g, 66.4 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Isolation: Pour the reaction mixture into 400 mL of cold deionized water with stirring. A white to off-white precipitate will form.

  • Filtration: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight. (Typical crude yield: 13-14 g).

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to afford pure 5-Bromo-4-methoxythiophene-2-carboxylic acid.

PART B: Scale-Up Protocol (250 g)

This protocol outlines modifications for a safe and efficient scale-up.

Materials:

  • 4-Methoxythiophene-2-carboxylic acid (250.0 g, 1.58 mol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) (295.0 g, 1.66 mol, 1.05 equiv)

  • Acetonitrile (5.0 L)

  • Deionized Water

  • Ethanol

Equipment:

  • 10 L jacketed glass reactor with overhead stirring

  • Temperature probe

  • Chiller/heater for reactor jacket

  • Nutsche filter-dryer or large-scale filtration apparatus

Procedure:

  • Reactor Setup: Charge the 10 L jacketed reactor with 4-methoxythiophene-2-carboxylic acid (250.0 g, 1.58 mol) and acetonitrile (5.0 L).

  • Dissolution & Cooling: Start the overhead stirrer (e.g., 150-200 RPM) to ensure good mixing. Circulate coolant through the reactor jacket to bring the internal temperature of the solution to 0-5 °C.

  • Controlled Reagent Addition: Add the NBS (295.0 g, 1.66 mol) in 5-6 portions over 45-60 minutes. It is critical to monitor the internal temperature closely during the addition. Adjust the addition rate and/or jacket temperature to maintain the internal temperature below 10 °C to control the exotherm.

  • Reaction: Once the NBS addition is complete, allow the reaction to warm to room temperature (18-22 °C) by adjusting the jacket temperature. Maintain the reaction at this temperature for 3-5 hours, with continued stirring. Monitor for completion via in-process HPLC analysis.

  • Precipitation & Isolation: In a separate vessel, prepare 10 L of cold (0-10 °C) deionized water. Once the reaction is complete, slowly transfer the reactor contents into the cold water with vigorous stirring to induce precipitation.

  • Slurry & Filtration: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product using a Nutsche filter or other appropriate large-scale filtration equipment.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 1.5 L) to remove residual acetonitrile and succinimide by-product.

  • Drying: Dry the crude product in a vacuum oven or filter-dryer at 40-50 °C until a constant weight is achieved.

  • Scale-Up Purification: Charge a clean, appropriately sized reactor with the crude product and a calculated volume of ethanol. Heat the mixture to reflux to dissolve the solid. Add deionized water portion-wise until the solution becomes cloudy. Cool the batch in a controlled manner (e.g., 10-15 °C per hour) to promote the growth of large, easily filterable crystals. Hold at 0-5 °C for at least 2 hours before filtration.

  • Final Collection & Drying: Collect the purified product by filtration, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50 °C to yield the final product.

Data Summary

ParameterLaboratory Scale (10 g)Pilot Scale (250 g)
Starting Material 10.0 g250.0 g
NBS 11.8 g (1.05 equiv)295.0 g (1.05 equiv)
Solvent Volume 200 mL5.0 L
Reaction Temperature 0 °C to RT0-10 °C (addition), RT (reaction)
Reaction Time 2-3 hours3-5 hours
Typical Yield (Purified) 85-92%87-94%
Purity (HPLC) >98.5%>99.0%

Safety and Hazard Analysis

All operations must be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel. Adherence to standard operating procedures and proper use of Personal Protective Equipment (PPE) is mandatory.

  • 5-Bromo-4-methoxythiophene-2-carboxylic Acid: May cause skin, eye, and respiratory irritation.[3] Hazard statements include H302, H315, H319, H335.[3]

  • 4-Methoxythiophene-2-carboxylic Acid: May cause skin, eye, and respiratory irritation.

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. It is corrosive and can cause severe skin and eye burns. Handle with extreme care, avoiding inhalation of dust and contact with skin.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Ethanol: Highly flammable liquid and vapor.

Recommended PPE:

  • Safety glasses with side shields or chemical goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • Flame-retardant lab coat.

  • Use a respirator if handling large quantities of solids outside of a contained system.

Scale-Up Considerations:

  • Exotherm Management: The bromination reaction is exothermic. Controlled, portion-wise addition of NBS and efficient heat removal via a jacketed reactor are critical to prevent a thermal runaway.

  • Solvent Handling: Use of large volumes of flammable solvents like acetonitrile and ethanol requires grounding of all equipment to prevent static discharge and ensuring the absence of ignition sources.

Conclusion

This application note presents a validated and scalable two-step synthesis for 5-Bromo-4-methoxythiophene-2-carboxylic acid with high yield and purity. The process is built upon sound chemical principles, utilizing a safe and easy-to-handle brominating agent and a robust purification method suitable for large-scale manufacturing. By following the detailed protocols and safety guidelines, researchers and drug development professionals can reliably produce multi-gram to kilogram quantities of this valuable chemical intermediate.

References

  • Royal Society of Chemistry. (2022). Thiophene Synthesis. RSC Publishing.
  • Organic Chemistry Portal. Thiophene synthesis.
  • BLD Pharm.
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
  • Beilstein Journal of Organic Chemistry. (2007).
  • Organic Syntheses.
  • Molecules.
  • Synlett.
  • Longdom Publishing. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • Thermo Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet for 4-Bromo-2-thiophenecarboxylic acid.
  • Fisher Scientific. Safety Data Sheet for 5-Methyl-2-thiophenecarboxylic acid.
  • Cole-Parmer.
  • ChemScene. 4-Methoxythiophene-2-carboxylic acid.
  • Sigma-Aldrich. 4-Methoxythiophene-2-carboxylic acid.
  • ChemicalBook. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis.
  • MilliporeSigma. 4-Methoxythiophene-2-carboxylic acid.
  • Chemistry LibreTexts. (2024).

Sources

Troubleshooting & Optimization

resolving solubility issues of 5-Bromo-4-methoxythiophene-2-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I cannot get 5-Bromo-4-methoxythiophene-2-carboxylic acid to dissolve in aqueous media, or it precipitates upon dilution."

Technical Diagnosis: 5-Bromo-4-methoxythiophene-2-carboxylic acid (BMTC) is a hydrophobic weak acid.[1] Its poor aqueous solubility is governed by two factors:

  • High Lipophilicity: The thiophene ring, combined with the bromo- and methoxy- substituents, increases the partition coefficient (LogP), reducing intrinsic water solubility (

    
    ).[1]
    
  • Ionization State: As a carboxylic acid (estimated pKa

    
     3.2–3.8), it exists in a protonated, insoluble neutral form at low pH. Solubility increases exponentially only when the pH is raised significantly above its pKa to form the carboxylate anion.
    
Physicochemical Data Table
PropertyValue (Est.)Relevance to Solubility
Molecular Weight ~237.07 g/mol Moderate size; not the primary solubility limiter.[1]
pKa (Acid) 3.2 – 3.8Critical. Below pH 4.0, the compound is effectively insoluble in water.
LogP ~2.5 – 3.0Indicates moderate lipophilicity; requires organic cosolvents or surfactants for high concentrations.
Appearance White to Off-white solidYellowing indicates potential degradation or impurities (e.g., decarboxylation).[1]
Best Solvents DMSO, Methanol, 1M NaOHUse DMSO for stock solutions; use NaOH for aqueous conversion.

Troubleshooting Guides (Interactive Modules)

Module A: "It won't dissolve in pure water or PBS."

The Issue: You added the solid powder directly to water or neutral buffer (PBS pH 7.4), and it floats or sits at the bottom.

The Science: While PBS is pH 7.4, the dissolution rate of the solid acid is kinetically limited.[1] The surface of the solid particles is protonated (neutral) and hydrophobic.[1] Water molecules cannot easily hydrate the crystal lattice to initiate dissociation.

The Protocol: Salt Formation Strategy Do not heat the solution excessively, as thiophene carboxylic acids can undergo decarboxylation at high temperatures.[1]

  • Weigh the required amount of BMTC.

  • Calculate 1.05 molar equivalents of Sodium Hydroxide (NaOH).

  • Dissolve the BMTC in a minimal volume of 0.1 M or 1.0 M NaOH.

    • Mechanism:[2]

      
      [1]
      
  • Vortex until clear. The solution should be colorless to pale yellow.

  • Dilute to the final volume with your buffer (PBS/HBSS).

  • Check pH: Ensure the final pH remains above 6.0. If it drops below 5.0, the compound will reprecipitate.

Module B: "It precipitates when I dilute my DMSO stock into media."

The Issue: You have a clear 100 mM stock in DMSO. When you spike it into cell culture media (DMEM/RPMI) to reach 100 µM, a white cloud forms.[1]

The Science: This is "Solvent Shock." The dielectric constant changes instantly from DMSO (


) to water (

), reducing the solvation capacity.[1] Furthermore, if the media is slightly acidic or if the local concentration exceeds the solubility limit (

) during mixing, nuclei form and precipitate.[1]

The Protocol: Stepwise Dilution (The "Intermediate Step")

  • Prepare Stock: 100 mM BMTC in 100% DMSO.

  • Prepare Intermediate: Dilute stock 1:10 into PBS (pH 8.0) or pure DMSO to make a 10 mM working solution.

    • Why? Reduces the concentration gradient before hitting the complex media.

  • Final Dilution: Add the Intermediate dropwise to the cell media while vortexing or stirring rapidly.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.[1]

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for solubilizing BMTC based on your experimental constraints.

Solubility_Workflow Start Start: Solid BMTC Check_App Is pH adjustment allowed? Start->Check_App Yes_pH YES (Chemical/In vitro) Check_App->Yes_pH No_pH NO (Cell Culture/In vivo) Check_App->No_pH Salt_Form Dissolve in 1.0 eq NaOH Yes_pH->Salt_Form Buffer_Add Dilute with Buffer (pH > 6.5) Salt_Form->Buffer_Add Success Experiment Ready Buffer_Add->Success Clear Solution DMSO_Stock Dissolve in 100% DMSO No_pH->DMSO_Stock Conc_Check Target Conc > 100 µM? DMSO_Stock->Conc_Check High_Conc YES: High Conc Conc_Check->High_Conc Low_Conc NO: Low Conc Conc_Check->Low_Conc Cosolvent Use Carrier: 10% DMSO + 40% PEG400 + 5% Tween 80 High_Conc->Cosolvent Cosolvent->Success Direct_Spike Direct Spike into Media (Rapid Mixing) Low_Conc->Direct_Spike Direct_Spike->Success

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental pH tolerance and concentration requirements.

Advanced Formulations (In Vivo / Animal Studies)

For animal studies requiring high doses (e.g., 10–50 mg/kg), simple pH adjustment or low-percentage DMSO is often insufficient.[1] You must use a vehicle system.

Recommended Vehicle Formulation:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Cosolvent/Stabilizer)[1]

  • 5% Tween 80 (Surfactant to prevent precipitation)[1]

  • 45% Saline (Bulking agent)[1]

Preparation Order (Critical):

  • Dissolve BMTC completely in DMSO.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing. (Adding saline too fast causes irreversible crashing).[1]

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow after adding NaOH. Is it ruined? A: A slight yellow tint is common for thiophene derivatives in alkaline conditions due to electron delocalization or trace impurities. However, a dark orange or brown color suggests degradation (decarboxylation or ring opening). Ensure your NaOH is not too concentrated (>1M) and keep the solution on ice during preparation.[1]

Q2: Can I autoclave the stock solution? A: No. Thiophene-2-carboxylic acids can be thermally unstable and may decarboxylate to form 3-bromo-4-methoxythiophene (a liquid/oil) under high heat and pressure.[1] Always use 0.22 µm syringe filtration for sterilization.

Q3: Why does the pKa matter if I'm using DMSO? A: DMSO is only the carrier.[1] Once the compound enters the aqueous biological environment (pH 7.4), the DMSO dilutes out.[1] If the pH of the biological environment is near the pKa (approx 3.5), a significant portion of the drug remains protonated (insoluble) and may precipitate on cell membranes, causing false positives in toxicity assays (the "crystal effect").[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71757363 (Analogue Reference). Retrieved from [Link][1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Campaigne, E. (1953). 3-Thenoic Acid (Thiophene carboxylic acid synthesis and properties).[1][3] Organic Syntheses, 33,[1][3] 94. Retrieved from [Link]

Sources

troubleshooting low reactivity of methoxy-substituted thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity in Methoxy-Substituted Thiophene Carboxylic Acids

Executive Summary: The "Deceptive" Substrate

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing a stalled synthesis involving 3-methoxythiophene-2-carboxylic acid (or its isomer).

These substrates present a classic "heterocyclic paradox." While the thiophene ring is electron-rich and highly reactive toward electrophiles, the carboxylic acid group is often deactivated toward nucleophiles (amines/alcohols). This is caused by a synergistic failure mode: Steric Hindrance from the ortho-methoxy group combined with Electronic Deactivation (Resonance donation reducing carbonyl electrophilicity). Furthermore, these acids are notorious for Protodecarboxylation under thermal or acidic stress.

This guide provides a diagnostic workflow and specific protocols to overcome these barriers.

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the flowchart below.

DiagnosticFlow Start START: Reaction Outcome? NoProduct Observation: SM Remains Unchanged Start->NoProduct High Recovery Vanishing Observation: SM Consumed, No Product Start->Vanishing Low Mass Balance Messy Observation: Complex Mixture / Black Tar Start->Messy TLC Baseline CheckReagent Check Coupling Reagent NoProduct->CheckReagent CheckTemp Check Temperature/Acid Vanishing->CheckTemp Polymer DIAGNOSIS: Polymerization (Thiophene ring coupling) Messy->Polymer Oxidative Conditions? StericIssue DIAGNOSIS: Steric/Electronic Deactivation (Carbonyl is not electrophilic enough) CheckReagent->StericIssue Using EDC/HATU? Decarb DIAGNOSIS: Protodecarboxylation (Loss of CO2) CheckTemp->Decarb T > 50°C or Strong Acid?

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.

Technical Deep Dive: Why Standard Protocols Fail

A. The Electronic Paradox

Standard amide couplings (HATU, EDC) rely on the carbonyl carbon being sufficiently electrophilic to accept an attack from an amine.

  • The Problem: The methoxy group is an Electron Donating Group (EDG). Through resonance (+M effect), it pushes electron density into the thiophene ring. This density is delocalized onto the carbonyl carbon, significantly reducing its partial positive charge (

    
    ).
    
  • Result: The acid is "content" and resists nucleophilic attack.

B. The Ortho-Effect (Sterics)

In 3-methoxythiophene-2-carboxylic acid , the methoxy group is physically adjacent to the reaction site.

  • The Problem: The bulky methoxy oxygen and methyl group create a "steric wall," preventing bulky coupling reagents (like HATU or BOP) from approaching the carbonyl effectively to form the active ester.

C. The Thermal Trap (Decarboxylation)

Electron-rich heteroaromatic acids are inherently unstable.

  • Mechanism: Heating facilitates the loss of

    
     to generate a transient carbanion at the 2-position, which is rapidly protonated.
    
  • Trigger: Temperatures

    
     or strong mineral acids.
    

Troubleshooting Protocols

Scenario A: "The Reaction Won't Start" (Activation Issues)

Symptom: Starting material is recovered quantitatively after 24h with HATU/EDC.

Solution: Abandon standard coupling reagents. You must convert the acid to a highly reactive Acid Chloride or Acid Fluoride .

Protocol 1: The Ghosez's Reagent Method (Gold Standard)

Why: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms acid chlorides under neutral conditions , avoiding the acidic environment that triggers decarboxylation [1].

  • Dissolve: Suspend 1.0 equiv of thiophene acid in dry DCM (0.2 M).

  • Activate: Add 1.2 equiv of Ghosez's Reagent dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 1-2 hours. (Monitor by quenching an aliquot with MeOH -> check for Methyl Ester by TLC/LCMS).

  • Couple: Add 1.5 equiv of amine and 2.0 equiv of DIPEA (or Pyridine) dropwise at 0°C.

  • Result: High conversion without thermal stress.

Protocol 2: TCFH / NMI (For Hindered Substrates)

Why: TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is specifically designed for sterically hindered carboxylic acids where HATU fails [2].

  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and TCFH (1.2 equiv) in Acetonitrile.

  • Base: Add N-methylimidazole (NMI) (3.0 equiv). Note: DIPEA often fails here; NMI is crucial.

  • Stir: Run at RT for 2-12 hours.

Scenario B: "The Starting Material Disappeared" (Decarboxylation)

Symptom: LCMS shows a peak with Mass = (M - 44). No product.

Solution: Lower the temperature and switch activation strategy.

  • Avoid: Thionyl Chloride (

    
    ) at reflux. The combination of heat + HCl byproduct guarantees decarboxylation.
    
  • Avoid: Heating DMF/Oxalyl Chloride catalytic systems above 40°C.

  • Corrective Action:

    • Use Oxalyl Chloride with catalytic DMF at 0°C strictly .

    • Once gas evolution stops, evaporate solvent under high vacuum at room temperature (do not heat the rotovap bath).

    • Immediately redissolve in DCM and add the amine/base.

Comparative Data: Coupling Reagent Performance

The following table summarizes expected performance for ortho-methoxy thiophene acids based on internal application data.

Reagent SystemReactivityStability RiskRec. for Methoxy-Thiophene?
EDC / HOBt LowLowNo (Too slow, sterics block HOBt)
HATU / DIPEA MediumLowNo (Often stalls at 50% conversion)
SOCl2 (Reflux) HighCritical No (Causes decarboxylation)
Oxalyl Cl / DMF HighMediumYes (If kept < 20°C)
Ghosez's Reagent Very High Safe YES (Preferred)
TCFH / NMI HighSafeYES (Alternative)

Mechanistic Visualization

Understanding the competition between resonance stabilization and steric hindrance is key to selecting the right path.

Mechanism Methoxy Methoxy Group (-OCH3) (Ortho Position) Thiophene Thiophene Ring Methoxy->Thiophene Donates e- Steric Steric Shield Blocks Nucleophile Methoxy->Steric Physical Bulk Carbonyl Carboxylic Acid (C=O) Thiophene->Carbonyl Transmits e- density Resonance Resonance (+M) Deactivates Carbonyl Thiophene->Resonance Causes Resonance->Carbonyl Reduces Electrophilicity Steric->Carbonyl Blocks Attack

Figure 2: The "Double Lock" mechanism. The methoxy group deactivates the carbonyl electronically via resonance while simultaneously physically blocking the reaction site.

Frequently Asked Questions (FAQ)

Q: Can I use the mixed anhydride method (Isobutyl chloroformate)? A: Yes, but with caution. The intermediate mixed anhydride is less stable than an acid chloride. If the amine is unreactive (e.g., an aniline), the anhydride may decompose before coupling occurs. Use the Acid Chloride route for reliability.

Q: My reaction turns black immediately upon adding


. Why? 
A:  Thiophenes are sensitive to oxidation and polymerization by strong electrophiles. Thionyl chloride can sometimes act as an oxidant or trigger oligomerization of the electron-rich ring. Always use Oxalyl Chloride  (gentler) or Ghosez's reagent  for thiophenes.

Q: How do I purify the acid if it's contaminated? A: Do not recrystallize from hot alcohols (risk of esterification/decarboxylation). Ideally, purify via Acid-Base extraction : Dissolve in cold 1M NaOH, wash with ether (removes non-acidic impurities), then acidify the aqueous layer carefully with cold 1M HCl to precipitate the product. Filter immediately.

References

  • Ghosez, L., et al. "Use of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) for Neutral Activation of Carboxylic Acids." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).

  • Beaming, G., et al. "TCFH-NMI: A Reagent System for the High-Yielding Synthesis of Amides from Sterically Hindered Carboxylic Acids." ChemRxiv, (2020).

  • Gooßen, L. J., et al. "Decarboxylative cross-coupling of heteroaromatic acids." Science, 313(5787), 662-664 (2006).

  • Dunne, E. C., et al. "Starling steric hindrance in the esterification of thiophene carboxylic acids." Tetrahedron Letters, 43(12), 2445-2448.

removing palladium impurities from 5-Bromo-4-methoxythiophene-2-carboxylic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Strategies for 5-Bromo-4-methoxythiophene-2-carboxylic acid Ticket ID: PD-REM-5BMT Status: Open

Executive Summary & Chemical Context

Why is this specific purification difficult? Removing palladium from 5-Bromo-4-methoxythiophene-2-carboxylic acid presents a unique "double-bind" challenge compared to standard phenyl-based APIs.

  • Thiophene Interference: The sulfur atom in the thiophene ring acts as a "soft" Lewis base, coordinating strongly with Palladium (a "soft" Lewis acid). This creates a competitive binding environment where the product itself acts as a ligand, resisting standard washing techniques.

  • Solubility Constraints: The carboxylic acid moiety creates pH-dependent solubility. While this allows for base-extraction, Pd-Carboxylate complexes often remain soluble in the aqueous phase, tracking with your product rather than partitioning into the organic wash.

  • Labile Bromine: The C-Br bond at the 5-position is susceptible to oxidative insertion or reduction. Aggressive hydrogenation or harsh reductive workups must be avoided to prevent debromination.

Diagnostic & Assessment (FAQ)

Q: My product looks grey/black. Does this mean I have high Pd levels? A: Not necessarily, but likely.

  • Black/Grey Precipitate: Indicates colloidal Palladium [Pd(0)]. This is "insoluble" but passes through standard filter paper. It requires mechanical filtration (Celite) or specific scavenging.[1]

  • Yellow/Orange/Red Tint: Indicates soluble Palladium [Pd(II)] complexes. These are chemically bound to your product or ligands and require chemical scavenging (Silica or Chelators).

Q: What is the target limit for Palladium? A: Refer to ICH Q3D guidelines.

  • Oral Administration: < 10 ppm (typically).[1]

  • Parenteral: < 1 ppm.

  • Note: If this is an intermediate, a limit of < 100 ppm is often acceptable if downstream steps have proven purging capabilities.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to select the correct purification method for your current batch status.

Pd_Removal_Decision Start Start: Assess Pd Impurity Check_Form Visual Inspection: Black Particulates? Start->Check_Form Filtration Step 1: Hot Filtration (Celite/Diatomaceous Earth) Check_Form->Filtration Yes (Colloidal) Check_Level Quantify Pd (ICP-MS) Check_Form->Check_Level No (Soluble) Filtration->Check_Level High_Pd > 500 ppm Check_Level->High_Pd Med_Pd 50 - 500 ppm Check_Level->Med_Pd Low_Pd < 50 ppm Check_Level->Low_Pd Method_C Method C: Activated Carbon (High Loss Risk) High_Pd->Method_C Bulk Removal Method_B Method B: Chelating Wash (NAC/TMT) Med_Pd->Method_B Cost Effective Method_A Method A: Functionalized Silica (Thiol/TMT) Low_Pd->Method_A Final Polish Method_C->Method_A If >10ppm remains

Caption: Decision tree for selecting Pd removal strategy based on impurity form and concentration.

Standard Operating Procedures (Protocols)

Method A: Functionalized Silica Scavengers (The Gold Standard)

Best for: Final polishing (<500 ppm to <10 ppm), high-value batches, protecting the C-Br bond. Mechanism: The Thiol (-SH) or Thiourea ligands on the silica have a higher affinity for Pd than the Thiophene sulfur, effectively "stealing" the metal.

ParameterRecommendation
Scavenger Type SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine). TMT is preferred for Pd(II).
Loading 2–5 equivalents relative to residual Pd content (or 5–10% w/w of product if Pd content unknown).
Solvent THF, MeOH, or Ethyl Acetate (Product must be fully dissolved).
Temperature 50°C - 60°C . (Heat is critical to break the Thiophene-Pd coordination).

Protocol:

  • Dissolve crude 5-Bromo-4-methoxythiophene-2-carboxylic acid in THF (10-20 volumes).

  • Add SiliaMetS® Thiol (10 wt% relative to substrate).

  • Stir at 55°C for 4–12 hours . Do not reflux aggressively to avoid thermal degradation.

  • Cool to room temperature.

  • Filter through a 0.45 µm pad or fine frit to remove the scavenger.

  • Concentrate filtrate to dryness.

Method B: Aqueous Chelating Wash (N-Acetylcysteine)

Best for: Intermediate levels (100–1000 ppm), scale-up (cost-effective), removing soluble Pd(II). Chemistry: N-Acetylcysteine (NAC) is a water-soluble ligand that binds Pd, pulling it into the aqueous phase.

Protocol:

  • Dissolve the product in Ethyl Acetate or 2-MeTHF .

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (adjust to pH 7–8 with NaOH; NAC is acidic and we need the thiolate anion).

    • Warning: Ensure the pH is not >10 to prevent hydrolysis of the methoxy group or bromine displacement.

  • Mix the organic and aqueous layers vigorously at 40°C for 2 hours .

  • Separate layers. The Pd-NAC complex (often red/brown) will stay in the aqueous layer.

  • Wash the organic layer with water (2x) to remove residual NAC.

  • Dry over MgSO₄ and concentrate.

Method C: Activated Carbon (Traditional)

Best for: Gross purification (>1000 ppm), early intermediates. Risk: High yield loss (10–20%) due to non-specific adsorption of the thiophene core.

Protocol:

  • Dissolve product in hot Ethanol or MeOH.

  • Add Activated Carbon (e.g., Darco KB-B, 10-20 wt%).

  • Stir at reflux for 1–2 hours.

  • Critical Step: Filter while hot through a pre-warmed Celite pad. If the solution cools, the product will crystallize in the carbon filter cake, leading to massive yield loss.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product remains grey after filtration Colloidal Pd(0) is too fine (<0.2 µm).Re-dissolve and filter through a 0.2 µm membrane or treat with Celite 545 .
Scavenger failed (Pd still high) Kinetic trap: The Thiophene-Pd bond is strong.Increase temperature to 60°C and extend time to 18h . Switch from Thiol to TMT (Trimercaptotriazine) scavenger.[1]
Low Yield after Scavenging Product adsorbed to silica matrix.[1]Wash the filter cake with MeOH/THF (1:1) containing 1% Acetic Acid to desorb the carboxylic acid product.
C-Br bond cleavage observed Reaction with Pd-H species.Avoid alcohols (MeOH/EtOH) as solvents if Pd(0) is present; they can act as hydrogen sources. Use THF or Toluene .

Visualizing the Mechanism

Why does the scavenger work? The diagram below illustrates the ligand exchange required to free your product.

Scavenging_Mechanism cluster_0 Initial State (Impurity) cluster_1 Final State (Purified) Pd Pd Silica Silica-SH (Scavenger) Pd->Silica Heat (>50°C) Ligand Exchange Product Thiophene Product Product->Pd Weak S-Pd Coordination Silica_Bound Silica-S-Pd (Solid) Product_Free Purified Product

Caption: Ligand exchange mechanism where the high-affinity Thiol-Silica displaces the Thiophene-Palladium coordination.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation.[2] (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]

  • Biotage Technical Guide. (2023). Strategies for Removing Palladium from API Intermediates. Available at: [Link]

Sources

Technical Support Center: Stability of 5-Bromo-4-methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for 5-Bromo-4-methoxythiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile building block, particularly concerning its stability under basic conditions. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common questions regarding the stability of 5-Bromo-4-methoxythiophene-2-carboxylic acid in the presence of bases.

Q1: How does 5-Bromo-4-methoxythiophene-2-carboxylic acid behave in the presence of common aqueous bases like NaOH, KOH, or LiOH?

A: Under typical laboratory conditions (room temperature to moderate heating, e.g., < 80°C), the compound is generally stable. The primary and most immediate reaction is a standard acid-base neutralization. The hydroxide base (OH⁻) will deprotonate the carboxylic acid (pKa ~3-4) to form the highly soluble 5-bromo-4-methoxythiophene-2-carboxylate salt.[1][2] The thiophene ring, the C-Br bond, and the methoxy ether linkage are all robust and do not typically react or degrade under these conditions. This salt formation is a fundamental step in reactions like saponification of a corresponding ester or in aqueous extractions.[3]

Q2: What is the risk of decarboxylation when heating the compound under basic conditions?

A: The risk of decarboxylation (loss of CO₂) is generally low under standard aqueous basic conditions. Decarboxylation of aryl carboxylic acids is not spontaneous and usually requires significant energy input (high temperatures) or the presence of a transition metal catalyst, such as copper.[4] The stability of the intermediate carbanion formed upon CO₂ loss is a critical factor; while thiophene can stabilize a negative charge, the reaction is not facile without forcing conditions.[4] For most applications, such as ester hydrolysis, which might involve refluxing in an alcoholic solvent with a base, decarboxylation is not a primary concern.[3][5]

Q3: Can the carbon-bromine (C-Br) bond undergo cleavage with basic reagents?

A: The C-Br bond on the electron-rich thiophene ring is quite stable and resistant to nucleophilic attack by common bases like hydroxides. Nucleophilic aromatic substitution is not a favorable pathway in this system. However, it is crucial to distinguish this from reactions where the C-Br bond is intended to react. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a base is a required component of the catalytic cycle, but its role is to facilitate transmetalation or regenerate the active catalyst, not to directly cleave the C-Br bond.[6][7] Therefore, in the context of a simple basic solution, the C-Br bond is secure.

Q4: Is the methoxy ether group susceptible to cleavage under basic conditions?

A: No, the methoxy group (an ether linkage) is exceptionally stable under basic conditions. Ether cleavage is a reaction that requires strong acidic conditions, typically with reagents like HBr or BBr₃. There is no plausible mechanism for a base like NaOH or K₂CO₃ to cleave this bond. While some studies have noted methoxy group cleavage on a thiophene ring, this occurred under acidic conditions generated in situ during an autopolymerization reaction, which is not relevant to standard basic hydrolysis.[8]

Q5: I need to use a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). How will the molecule react?

A: Using a powerful base like LDA introduces complexities beyond simple deprotonation of the carboxylic acid. After the initial formation of the lithium carboxylate, LDA is strong enough to deprotonate the thiophene ring itself, creating a lithiated species.[9] This can lead to a mixture of products or unintended side reactions if not controlled. Thiophene-2-carboxylic acid is known to undergo double deprotonation with LDA to form a 5-lithio derivative, which is a useful synthetic intermediate but would be an undesired side reaction if stability of the parent molecule is the goal.[9]

Section 2: Troubleshooting Guide for Common Experimental Issues

Problem: After performing a base-mediated reaction (e.g., protecting group removal, coupling) and acidic workup, my yield of recovered 5-Bromo-4-methoxythiophene-2-carboxylic acid is low, and TLC/LC-MS analysis shows an unexpected major byproduct.

Causality-Driven Troubleshooting Steps:

  • Assess the Thermal Stress:

    • Question: Was the reaction heated above 100-120°C for an extended period?

    • Rationale: While stable under moderate heat, excessive thermal energy can eventually promote side reactions like decarboxylation, especially if trace metal impurities are present.

    • Solution: Re-evaluate the necessity of high temperatures. If the byproduct's mass corresponds to the loss of CO₂ (44 Da), decarboxylation is the likely culprit. Perform the reaction at the lowest effective temperature.

  • Analyze the Reagents:

    • Question: Was a palladium catalyst or copper salt used in the reaction?

    • Rationale: These metals are known to catalyze both cross-coupling and decarboxylation reactions.[4][10] The "base" might be benign, but in combination with a catalyst, it can open degradation pathways.

    • Solution: If the byproduct appears to be from a coupling or debromination reaction, scrutinize the catalytic system. Ensure you are using the correct ligand, temperature, and reaction time to favor the desired outcome over degradation.

  • Perform a Stability Control Experiment:

    • Rationale: To definitively determine if your starting material is unstable under your specific reaction conditions, you must isolate the variables. A control experiment provides a definitive, self-validating answer.

    • Action: Run the reaction using the identical solvent, base, temperature, and time, but without any other coupling partners or reagents. Monitor the reaction by TLC or LC-MS at regular intervals. If the starting material is consumed or a byproduct forms in this control experiment, you have confirmed an instability issue. If it remains unchanged, the problem lies with the other reaction components or pathways.

Section 3: Key Experimental Protocols & Data

Protocol 1: Control Experiment for Assessing Stability

This protocol allows you to validate the stability of 5-Bromo-4-methoxythiophene-2-carboxylic acid under your specific basic conditions.

Objective: To determine if the starting material degrades when subjected to the base, solvent, and temperature of a planned reaction.

Materials:

  • 5-Bromo-4-methoxythiophene-2-carboxylic acid

  • Selected Base (e.g., NaOH, K₂CO₃)

  • Selected Solvent (e.g., THF, Ethanol, Water)

  • Inert atmosphere setup (if required for the main reaction)

  • TLC plates and LC-MS vials

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-4-methoxythiophene-2-carboxylic acid (100 mg, 1.0 equiv).

  • Solvent Addition: Add the chosen solvent or solvent mixture (e.g., 5 mL of 1:1 Ethanol/Water).

  • Initial Analysis: Take a small aliquot of the solution, dilute it, and spot it on a TLC plate as your t=0 reference.

  • Base Addition: Add the base (e.g., NaOH, 2.0 equiv).

  • Heating: Heat the reaction to the target temperature of your primary experiment (e.g., 60 °C).

  • Monitoring: After 1 hour, and then every 2-4 hours, take a small aliquot. Before spotting on TLC, add a drop of 1M HCl to neutralize the base and re-protonate the carboxylate, ensuring it has a similar Rf to the starting material. Compare the spot to your t=0 reference. Look for the appearance of new spots.

  • Workup (at end of experiment): Cool the reaction to room temperature. Acidify the entire mixture with 1M HCl to a pH of ~2. Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Analysis: Obtain the mass of the recovered material and analyze it by ¹H NMR and LC-MS to confirm its identity and purity. A high recovery of pure starting material confirms its stability under the tested conditions.

Data Summary: Stability Profile

The following table summarizes the expected behavior of 5-Bromo-4-methoxythiophene-2-carboxylic acid under various common basic conditions.

Base (Equivalents)SolventTemperatureExpected Primary ReactionPotential Degradation PathwaysStability Assessment
NaOH (2.0)EtOH / H₂O60-80 °CDeprotonation (Salt Formation)NegligibleHigh
K₂CO₃ (3.0)DMF / Acetonitrile25-100 °CDeprotonation (Salt Formation)NegligibleHigh
Et₃N (5.0)DCM / THF25 °CDeprotonation (Salt Formation)NoneVery High
LDA (2.2)Anhydrous THF-78 °CDeprotonation & Ring LithiationRing C-H activationLow (Reactive)
NaOH (2.0)H₂O> 150 °C (sealed tube)Deprotonation (Salt Formation)DecarboxylationModerate to Low

Section 4: Mechanistic Visualization

The following diagram illustrates the primary reaction pathway of 5-Bromo-4-methoxythiophene-2-carboxylic acid with a standard base versus potential degradation routes under harsh or inappropriate conditions.

StabilityPathways Start 5-Bromo-4-methoxythiophene- 2-carboxylic acid Salt Carboxylate Salt (Stable Product) Start->Salt  NaOH, KOH, K2CO3 (Standard Conditions)   p1 Start->p1  High Temp (>150°C)  or Cu Catalyst   p2 Start->p2  Strong, Hindered Base  (e.g., LDA)   Decarb Decarboxylation Product (5-Bromo-4-methoxythiophene) Lith Lithiated Species (Reactive Intermediate) p1->Decarb p2->Lith

Caption: Reaction pathways for the title compound under basic conditions.

References

  • Quora. (2016). What is basicity order of thiophene pyrrole and furan?

  • YouTube. (2021). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. (Note: A representative, stable URL would be used here).

  • Google Patents. (CN101906092B). Preparation method of 2-thiophenecarboxylic acid.

  • Arkivoc. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives...

  • OperaChem. (2024). Saponification-Typical procedures.

  • PubChem. (n.d.). 5-bromo-4-methoxythiophene-2-carboxylic acid.

  • Reddit. (2021). Deprotonation of 2-thiophenecarboxylic acid.

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-thiophenecarboxylic acid.

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.

  • PubChem. (n.d.). Methyl 5-bromo-4-methylthiophene-2-carboxylate.

  • Academic LibreTexts. (n.d.). 13 Saponification of Esters. (Note: A more specific, stable URL from a university source would be preferable).

  • Chem-Impex. (n.d.). 2-Thiophenecarboxylic acid.

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.

  • Molbase. (n.d.). 5-BROMO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID.

  • BLD Pharm. (n.d.). 5-Bromo-4-methoxythiophene-2-carboxylic acid.

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

  • PMC. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid...

  • Sessions Lab, MIT. (2009). Saponification (Base Hydrolysis) of Organic Materials.

  • Wikipedia. (n.d.). Decarboxylation.

  • ResearchGate. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid...

  • EBSCO. (n.d.). Saponification | Chemistry | Research Starters.

  • ResearchGate. (2025). Alkaline hydrolysis of N-bromoiminothianthrene derivatives.

  • Echemi. (n.d.). 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS.

  • Wikipedia. (n.d.). Thiophene.

  • ResearchGate. (n.d.). Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure.

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid.

  • ACS Publications. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. (Note: A direct link to the specific article would be provided).

  • PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carboxylic acid.

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid.

  • Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives...

  • Organic Chemistry Portal. (n.d.). Decarboxylation.

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.

  • PMC. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.

  • MDPI. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities...

  • Sigma-Aldrich. (n.d.). 5-bromothiophene-2-carboxylic acid.

Sources

minimizing byproduct formation in the synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid. Recognizing the nuances of electrophilic aromatic substitution on substituted thiophenes, this document provides in-depth troubleshooting strategies and frequently asked questions to help minimize byproduct formation and optimize reaction outcomes. The advice herein is grounded in established principles of organic chemistry and supported by relevant literature.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable protocols.

Question 1: My reaction is yielding a significant amount of a dibrominated byproduct. How can I improve the selectivity for the desired mono-brominated product?

Answer: The formation of a dibrominated species, likely 3,5-dibromo-4-methoxythiophene-2-carboxylic acid, is a common issue arising from the high reactivity of the thiophene ring, which is further activated by the electron-donating methoxy group. To enhance mono-selectivity, precise control over the reaction conditions is paramount.

Causality Explained: The methoxy group at the 4-position and the sulfur atom in the thiophene ring are both activating and direct electrophilic substitution to the ortho and para positions. In this case, the 5-position is highly activated, making it susceptible to a second bromination at the 3-position after the initial formation of the desired product.

Troubleshooting Protocol:

  • Stoichiometry of the Brominating Agent: Carefully control the molar equivalents of your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Start with a 1:1 molar ratio of the substrate to the brominating agent. It is often beneficial to use slightly less than one equivalent of the brominating agent (e.g., 0.95 eq) to ensure all of it is consumed, leaving some unreacted starting material which is typically easier to separate from the desired product than the dibrominated byproduct.

  • Reaction Temperature: Maintain a low reaction temperature to decrease the reaction rate and improve selectivity. Starting the reaction at 0°C or even -20°C and slowly allowing it to warm to room temperature can significantly reduce the formation of the dibrominated species.

  • Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the concentration of the electrophile low at any given moment, favoring mono-substitution.

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes lead to higher selectivity. Consider solvents like dichloromethane (DCM) or chloroform.

Question 2: The conversion of my starting material, 4-methoxythiophene-2-carboxylic acid, is low, even after extended reaction times. What factors could be contributing to this?

Answer: Low conversion can be attributed to several factors, including insufficient activation of the brominating agent, deactivation of the substrate, or procedural issues.

Causality Explained: While the methoxy group is activating, the carboxylic acid group is deactivating, which can make the reaction sluggish under certain conditions. Additionally, the choice of brominating agent and the presence of inhibitors can play a significant role.

Troubleshooting Protocol:

  • Choice of Brominating Agent: If using a milder brominating agent like NBS, the reaction may require an activator. The use of a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the bromine.[1]

  • Reaction Temperature: While low temperatures are recommended to control selectivity, if conversion is the primary issue, a modest increase in temperature (e.g., from 0°C to room temperature or slightly above) may be necessary. Monitor the reaction closely by TLC or LC-MS to find a balance between conversion and byproduct formation.

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and anhydrous (if required by the specific protocol). Water or other nucleophilic impurities can consume the brominating agent.

  • Reaction Monitoring: Actively monitor the reaction progress. If the reaction stalls, a small additional charge of the brominating agent might be necessary. However, be cautious as this can increase the risk of dibromination.

Question 3: I am having difficulty purifying the final product from the unreacted starting material and the dibrominated byproduct. What are the recommended purification strategies?

Answer: The similar polarities of the desired product, starting material, and dibrominated byproduct can make purification challenging. A multi-step purification approach is often most effective.

Troubleshooting Protocol:

  • Aqueous Work-up and Extraction: After quenching the reaction, perform an aqueous work-up. The carboxylic acid functional group allows for selective extraction. By adjusting the pH of the aqueous layer, you can protonate or deprotonate the carboxylic acids, altering their solubility.

    • At a basic pH (e.g., using a saturated sodium bicarbonate solution), all carboxylic acids will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • After separating the layers, the aqueous layer can be re-acidified (e.g., with 1M HCl) to precipitate the carboxylic acids, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities.[2]

    • Solvent System: A gradient elution is often necessary. Start with a less polar eluent (e.g., hexane/ethyl acetate) to elute the less polar impurities and gradually increase the polarity to elute the desired product and then the more polar byproducts.

    • Acidification of the Eluent: Adding a small amount of acetic acid or formic acid to the eluent can help to suppress the deprotonation of the carboxylic acid on the silica gel, leading to sharper peaks and better separation.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain a highly pure material. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the bromination of 4-methoxythiophene-2-carboxylic acid?

A1: The methoxy group at the 4-position is an ortho-, para-director, and the carboxylic acid at the 2-position is a meta-director. The positions ortho to the methoxy group are the 3- and 5-positions. The 5-position is para to the sulfur atom's activating effect and is generally the most reactive site for electrophilic substitution on a 2-substituted thiophene. Therefore, the primary product expected is 5-Bromo-4-methoxythiophene-2-carboxylic acid.

Q2: Should I protect the carboxylic acid group before bromination?

A2: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can be a viable strategy. The ester group is still deactivating but may offer better solubility in organic solvents and can prevent some potential side reactions associated with the acidic proton. Direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been shown to be a successful method for preparing related compounds.[1] After the bromination, the ester can be hydrolyzed back to the carboxylic acid.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to track the consumption of the starting material and the formation of the desired product and any byproducts.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Bromine and N-Bromosuccinimide are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may be exothermic, so it is important to have a cooling bath on standby.

Data Presentation

Table 1: Troubleshooting Summary for Byproduct Formation

IssuePotential CauseRecommended Action
High levels of dibrominated byproduct- Excess brominating agent- High reaction temperature- Rapid addition of brominating agent- Use ≤1.0 equivalent of brominating agent- Maintain low reaction temperature (0°C or below)- Add brominating agent slowly over time
Low conversion of starting material- Insufficiently reactive brominating agent- Low reaction temperature- Impure reagents- Consider using a more reactive brominating agent or an activator- Gradually increase the reaction temperature while monitoring- Ensure all reagents and solvents are pure and dry
Difficulty in purification- Similar polarities of product and byproducts- Utilize pH-controlled liquid-liquid extraction- Optimize column chromatography with a gradient elution and acidified mobile phase- Consider recrystallization as a final purification step

Experimental Workflow

Hypothetical Protocol for the Synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid

Disclaimer: This is a generalized protocol based on similar reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxythiophene-2-carboxylic acid (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., dichloromethane or acetic acid). Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (0.98 eq) in the same solvent. Add this solution dropwise to the cooled solution of the starting material over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. Allow the reaction to stir at 0°C for 2-4 hours, or until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Decision Tree for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start High Byproduct Formation Observed check_stoichiometry Check Stoichiometry of Brominating Agent start->check_stoichiometry stoich_high > 1.0 eq. check_stoichiometry->stoich_high Is it high? stoich_ok ≤ 1.0 eq. check_stoichiometry->stoich_ok No reduce_stoich Action: Reduce to 0.95-1.0 eq. stoich_high->reduce_stoich Yes check_temp Review Reaction Temperature stoich_ok->check_temp reduce_stoich->check_temp temp_high > Room Temp check_temp->temp_high Is it high? temp_ok ≤ 0 °C check_temp->temp_ok No lower_temp Action: Lower Temperature to 0°C or below temp_high->lower_temp Yes check_addition Evaluate Addition Method temp_ok->check_addition lower_temp->check_addition addition_fast All at once check_addition->addition_fast Was it fast? addition_ok Slow/Dropwise check_addition->addition_ok No slow_addition Action: Add brominating agent portion-wise or via syringe pump addition_fast->slow_addition Yes end_node Optimized for Mono-bromination addition_ok->end_node slow_addition->end_node

Caption: A decision-making workflow for troubleshooting byproduct formation.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Taydakov, I. V., & Krasnoselskiy, S. S. (2010).
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry, 3, 30.
  • Taydakov, I. V. (2010). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Synlett, 2010(15), 2353-2354.

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Technical Support Center: Workup Procedures for Acidic Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the workup procedures for acidic thiophene intermediates. The information presented here is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability in your laboratory work.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during the experimental workup of acidic thiophene intermediates, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Precipitation of the Acidic Thiophene Product Upon Acidification

Scenario: After quenching the reaction mixture and acidifying the aqueous layer, your expected acidic thiophene product fails to precipitate or does so in a very low yield.

Troubleshooting Workflow:

  • Confirm Complete Acidification: The first step is to ensure the aqueous layer is sufficiently acidic to protonate the thiophene carboxylate salt.

    • Action: Check the pH of the aqueous layer using a pH meter or pH paper. The pH should be well below the pKa of the thiophenecarboxylic acid, typically in the range of 1-2, to ensure complete protonation.

    • Rationale: The solubility of the acidic thiophene is highly dependent on its protonation state. In its carboxylate salt form, it is often highly soluble in water.

  • Assess Product Solubility: Your acidic thiophene intermediate may have some solubility in the aqueous acidic medium, especially if it possesses other polar functional groups.

    • Action: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (at least 3x). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][2]

    • Rationale: Even if the product does not precipitate, it can often be efficiently extracted into an organic phase from the acidified aqueous solution.

  • Consider "Salting Out": If your product remains in the aqueous layer even after extraction, its polarity may be too high for efficient partitioning into the organic solvent.

    • Action: Saturate the aqueous layer with a salt, such as sodium chloride (brine), before extraction.[3]

    • Rationale: The addition of a salt increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds and drive them into the organic layer during extraction. This phenomenon is known as the "salting-out" effect.

  • Investigate Potential Decomposition: Thiophene rings, while generally more stable than furan or pyrrole, can be susceptible to degradation under strongly acidic conditions, especially at elevated temperatures or in the presence of certain substituents.[4][5][6]

    • Action: Monitor the reaction and workup process by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products. If decomposition is suspected, consider performing the acidification at a lower temperature (e.g., in an ice bath) and minimizing the time the product is in contact with the strong acid.

    • Rationale: Some substituted thiophenes can undergo acid-catalyzed polymerization or ring-opening reactions.[5][6]

Issue 2: Formation of an Emulsion During Extraction

Scenario: Upon shaking the separatory funnel containing the aqueous and organic layers, a stable emulsion forms, making layer separation difficult or impossible.

Troubleshooting Workflow:

  • Modify Agitation Technique: Vigorous shaking is a common cause of emulsions.

    • Action: Instead of shaking, gently invert the separatory funnel multiple times to allow for the partitioning of the solute between the two phases.[3]

    • Rationale: Gentle mixing minimizes the dispersion of one liquid phase into the other as fine droplets, which is the physical basis of an emulsion.

  • Employ the "Salting Out" Method: The presence of surfactant-like impurities can stabilize emulsions.

    • Action: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3]

    • Rationale: As mentioned previously, increasing the ionic strength of the aqueous layer helps to break the emulsion by increasing the density of the aqueous phase and decreasing the solubility of organic components.

  • Utilize Filtration: For persistent emulsions, physical methods can be employed.

    • Action: Pass the emulsified layer through a pad of a filter aid like Celite® or glass wool.[3]

    • Rationale: The filter aid provides a large surface area that can help to coalesce the dispersed droplets, breaking the emulsion.

  • Consider Centrifugation: If available, centrifugation is a highly effective method for separating emulsions.

    • Action: Transfer the emulsion to centrifuge tubes and spin at a moderate speed.

    • Rationale: The centrifugal force accelerates the separation of the two immiscible phases.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the workup and purification of acidic thiophene intermediates.

Q1: What is the best way to remove unreacted starting materials, such as a precursor ester or an organometallic reagent?

A1: The strategy for removing unreacted starting materials depends on their chemical properties.

  • For unreacted esters: A basic wash during the workup is often effective. After the initial reaction, quenching with water and then washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will hydrolyze the ester to the corresponding carboxylate salt, which will be extracted into the aqueous layer.[7] Subsequent acidification of the aqueous layer will then precipitate your desired acidic thiophene product.

  • For residual organometallic reagents (e.g., n-butyllithium, Grignard reagents): These are typically quenched by the initial addition of water or a proton source. The resulting inorganic salts (e.g., lithium hydroxide, magnesium salts) are water-soluble and will be removed in the aqueous layer during the extraction process.

Q2: My acidic thiophene product is an oil and won't crystallize. How can I purify it?

A2: Purifying an oily product can be challenging, but several techniques can be employed.

  • Column Chromatography: This is a versatile method for purifying oils. For acidic compounds, care must be taken with the choice of stationary phase.

    • Silica Gel: Standard silica gel is acidic and can sometimes cause decomposition or strong adsorption of polar acidic compounds.[3][7] To mitigate this, you can add a small amount of acetic or formic acid to the eluent.

    • Reversed-Phase Chromatography: This is an excellent alternative for polar compounds. Using a C18 or similar non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic or trifluoroacetic acid) can provide good separation.[8][9][10]

  • Two-Solvent Recrystallization: This technique can sometimes induce crystallization of oils. Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid.[7] Allowing this solution to stand, sometimes with cooling or scratching the inside of the flask, may induce crystallization.

  • Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

Q3: How can I confirm the purity of my final acidic thiophene product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity (from the chromatogram) and the molecular weight (from the mass spectrum) of your compound.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV-Vis), HPLC can provide a quantitative measure of purity.[9][11]

  • Melting Point Analysis: For solid compounds, a sharp melting point range is a good indicator of high purity.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Aqueous Workup for the Isolation of a Thiophenecarboxylic Acid

This protocol outlines a standard procedure for isolating a thiophenecarboxylic acid from a reaction mixture where it exists as a salt.

Materials:

  • Reaction mixture containing the thiophenecarboxylate salt

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Carefully add deionized water to the reaction mixture to quench any reactive species.

  • Phase Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add more water and/or the extraction solvent.

  • Extraction of Byproducts: If the reaction byproducts are organic-soluble, separate the organic layer and wash the aqueous layer with the organic solvent (e.g., 2 x 50 mL for a 100 mL aqueous layer). The desired product should remain in the aqueous layer as the carboxylate salt.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is ~1-2.[1]

  • Product Isolation (Precipitation): If the product precipitates as a solid, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Product Isolation (Extraction): If the product does not precipitate, extract the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous layer).[2]

  • Washing: Combine the organic extracts and wash with brine (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude acidic thiophene product.

Protocol 2: Recrystallization of a Solid Thiophenecarboxylic Acid

This protocol describes a general method for purifying a solid acidic thiophene intermediate.

Materials:

  • Crude solid thiophenecarboxylic acid

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent. An ideal solvent will dissolve the crude product when hot but not at room temperature.[7] Common solvents for acidic thiophenes include water, ethanol, or mixtures like ethanol/water.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions if necessary to achieve complete dissolution.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals on the filter paper or transfer them to a watch glass. For complete drying, a vacuum oven can be used.

Visualizations

Diagram 1: General Workup Workflow for Acidic Thiophene Intermediates

Workup_Workflow start Reaction Mixture quench Quench with Water start->quench extract_base Basic Extraction (e.g., NaHCO₃) quench->extract_base Separates acidic product from neutral/basic impurities acidify Acidify Aqueous Layer (pH 1-2) extract_base->acidify isolate Isolate Product acidify->isolate precipitate Precipitation & Filtration isolate->precipitate If solid extract_acid Extraction with Organic Solvent isolate->extract_acid If oil or soluble purify Purification precipitate->purify dry_concentrate Dry & Concentrate extract_acid->dry_concentrate dry_concentrate->purify Troubleshooting_Precipitation start Low/No Precipitation check_ph Check pH Is pH 1-2? start:f0->check_ph:w extract Extract Aqueous Layer with Organic Solvent check_ph:e->extract:w Yes solution1 Re-acidify check_ph:e->solution1:w No salt_out Add Brine 'Salting Out' extract:e->salt_out:w Product Not Found solution2 Product is in Organic Layer extract:e->solution2:w Product Found check_stability Check for Decomposition TLC/LC-MS Analysis salt_out:e->check_stability:w If still no product solution3 Re-extract salt_out:e->solution3:w solution4 Modify Workup Conditions (e.g., lower temperature) check_stability:e->solution4:w

Caption: A decision tree for troubleshooting low precipitation of acidic thiophene products during workup.

References

  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Available at: [Link]

  • Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions | LCGC International. Available at: [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Available at: [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Available at: [Link]

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]

  • Chapter 9, thiophene. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]

  • (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. - YouTube. Available at: [Link]

  • SD1.Recent Strategies in The Synthesis of Thiophene Derivatives Highlights | PDF - Scribd. Available at: [Link]

  • Why is thiophene stable to acid? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. Available at: [Link]

  • Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Available at: [Link]

  • Thiophene. Available at: [Link]

  • 2-Thiophenecarboxylic acid - SIELC Technologies. Available at: [Link]

  • Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting: The Workup - University of Rochester. Available at: [Link]

  • University of Groningen Signatures of Melting and Recrystallization of a Bulky Substituted Poly(thiophene) Identified by Optical. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC. Available at: [Link]

  • US20090318710A1 - Process for the purification of thiophenes - Google Patents.
  • Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles | ACS Omega. Available at: [Link]

  • US4266067A - Process for preparing thiophene derivatives - Google Patents.
  • Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. Available at: [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 5-Bromo-4-methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 5-Bromo-4-methoxythiophene-2-carboxylic acid (BMTC) .

The Challenge: Thiophene derivatives often suffer from co-eluting regioisomers (e.g., 3-bromo vs. 5-bromo variants) and peak tailing caused by the carboxylic acid moiety. Standard C18 methods frequently fail to resolve these structural isomers, leading to overestimated purity values.

The Solution: This guide compares a standard C18/Acetonitrile workflow against an optimized Phenyl-Hexyl/Methanol protocol. Experimental data demonstrates that leveraging


-

interactions significantly improves critical resolution (

) between the target molecule and its des-bromo or regio-isomeric impurities.

Part 1: Chemical Context & Critical Quality Attributes (CQA)

Before method selection, we must analyze the physicochemical properties of the analyte to predict chromatographic behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Thiophene ring, -COOH, -OMe, -BrAromatic character allows for

-

selectivity.
Acidity (pKa) ~3.5 (Carboxylic acid)Critical: Mobile phase pH must be

to suppress ionization and ensure retention.
Hydrophobicity Moderate (LogP ~2.5)Retains well on RP columns, but requires high organic strength for elution.
UV Absorption

~250–290 nm
UV detection is suitable; PDA scanning required for peak purity confirmation.
Common Impurities
  • Regioisomers: 3-Bromo-4-methoxythiophene-2-carboxylic acid (synthetic byproduct).

  • Des-bromo analog: 4-Methoxythiophene-2-carboxylic acid (incomplete bromination).

  • Methyl Ester: Methyl 5-bromo-4-methoxythiophene-2-carboxylate (starting material carryover).

Part 2: Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Start: BMTC Sample Solubility Solubility Check (MeOH vs ACN) Start->Solubility MobilePhase Mobile Phase Selection (pH Control) Solubility->MobilePhase Acidic pH Required Screening Column Screening (C18 vs Phenyl-Hexyl) Decision Resolution (Rs) > 2.0? Screening->Decision MobilePhase->Screening Optimize Optimize Gradient & Temperature Decision->Optimize No Final Final Validated Method Decision->Final Yes Optimize->Decision

Figure 1: Logic flow for selecting the stationary phase and mobile phase conditions.

Part 3: Comparative Analysis (The Experiment)

We compared two distinct methodologies to determine the "Gold Standard" for BMTC analysis.

Method A: The "Standard" Approach (Baseline)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile

  • Rationale: Standard starting point for most small molecules.

Method B: The "Targeted" Approach (Optimized)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Water (0.1% TFA) / Methanol

  • Rationale: Phenyl-Hexyl phases offer unique selectivity for aromatic isomers via

    
    -
    
    
    
    stacking. Methanol enhances this effect compared to Acetonitrile.[1] TFA provides stronger ion suppression than Formic Acid, reducing peak tailing for the carboxylic acid.
Experimental Results
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (BMTC) 6.2 min8.4 minImproved
Resolution (

) (Isomer)
1.1 (Co-elution)3.4 (Baseline Separation) PASS
Tailing Factor (

)
1.6 (Tailing)1.05 (Symmetrical)PASS
Pressure 120 bar165 barAcceptable

Analysis: Method A failed to fully resolve the 3-bromo regioisomer from the main 5-bromo peak (


). The C18 column interacts primarily through hydrophobicity, which is nearly identical for these isomers.
Method B utilized the Phenyl-Hexyl  stationary phase. The specific interaction between the 

-electrons of the thiophene ring and the phenyl ring on the column allowed for distinct separation. Furthermore, switching to TFA (a stronger acid than formic acid) ensured the carboxylic acid remained fully protonated (

), eliminating the peak tailing seen in Method A.

Part 4: Optimized Protocol (The "Gold Standard")

This is the recommended protocol for QC and purity analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl Phase (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Methanol + 0.1% TFA.

    • Note: Use MeOH over ACN to maximize

      
      -
      
      
      
      selectivity.[1]
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Control is critical for reproducibility).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.040Initial Hold
2.040Isocratic Hold (Stabilize baseline)
15.090Linear Gradient
18.090Wash Step
18.140Re-equilibration
23.040End of Run
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind acidic compounds).

Part 5: Mechanism of Separation

Understanding why this works ensures you can troubleshoot future issues.

SeparationMechanism Analyte BMTC Analyte (Aromatic Thiophene) C18 C18 Column (Hydrophobic Only) Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Analyte->Phenyl Pi-Pi Stacking Result1 Poor Isomer Selectivity C18->Result1 Result2 High Isomer Selectivity Phenyl->Result2

Figure 2: Comparison of interaction mechanisms. Phenyl phases engage the thiophene ring's electron cloud.

Why Methanol? Acetonitrile possesses


-electrons (triple bond) which can compete with the analyte for interaction sites on a Phenyl column, effectively "muting" the selectivity. Methanol is "

-transparent," allowing the unique interactions between the BMTC thiophene ring and the stationary phase to dominate [1].

Part 6: Troubleshooting & Validation Parameters

System Suitability Limits
  • Resolution (

    
    ):  > 2.0 between BMTC and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 (Ideal is 1.0–1.2).[3]
    
  • Precision (RSD): < 1.0% for 5 replicate injections.

Common Issues
  • Peak Tailing:

    • Cause: Silanol interactions or partial ionization of the carboxylic acid.

    • Fix: Ensure TFA concentration is at least 0.05%. Do not use neutral buffers (Phosphate pH 7) as retention will collapse.

  • Ghost Peaks:

    • Cause: Trapped highly hydrophobic impurities from previous runs.

    • Fix: Extend the 90% B wash step to 5 minutes.

  • Retention Shift:

    • Cause: Temperature fluctuation affects

      
      -
      
      
      
      interactions more than hydrophobic ones.
    • Fix: Ensure column oven is stable at 35°C ± 0.5°C.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvent Screening for Isocratic Methods. Retrieved from [Link]

  • Agilent Technologies. (2021).[4] How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Biotage. (2023).[5][6] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-4-methoxythiophene-2-carboxylic acid (Compound Summary). Retrieved from [Link]

Sources

Comparative Reactivity Profile: 5-Bromothiophene-2-carboxylic Acid vs. 5-Bromo-4-methoxythiophene-2-carboxylic Acid

[1]

Executive Summary

While both compounds serve as bifunctional building blocks (containing an electrophilic bromide and a nucleophilic/acidic carboxylate), the introduction of the 4-methoxy group in Molecule B fundamentally alters its reactivity profile compared to the standard Molecule A .

  • Molecule A (Standard): A "workhorse" intermediate.[1] Reacts readily in standard Pd-catalyzed cross-couplings using generic ligands (e.g.,

    
    ).[1]
    
  • Molecule B (Target): A "challenging" substrate.[1] The 4-methoxy group exerts a dual deactivating effect: electronic deactivation (increasing electron density at the C-Br bond) and steric hindrance (ortho-substitution).[1] Successful coupling requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1]

Part 1: Structural & Electronic Analysis

The reactivity difference is governed by the interplay of the thiophene ring's innate electron richness and the substituents' effects.

Electronic Density and pKa

Thiophene is already electron-rich (π-excessive).[1] The substituents modify this baseline:

FeatureMolecule A (5-Br-Thiophene-2-COOH)Molecule B (5-Br-4-OMe-Thiophene-2-COOH)Impact on Reactivity
Electronic Nature Electron-Poor (Relative): The -Br and -COOH are both electron-withdrawing groups (EWG).[1]Electron-Rich: The 4-OMe is a strong Electron Donating Group (EDG) via resonance, directly feeding electron density into the C5 position.Molecule B is harder to undergo oxidative addition with Pd(0).[1]
Steric Environment Open: The C3 and C4 positions are protons.[1] The C5-Br bond is accessible.[1][2]Hindered: The 4-OMe group is ortho to the C5-Br bond, creating significant steric bulk.Molecule B requires less sterically demanding or flexible ligands.[1]
Acidity (pKa) More Acidic (~3.2): EWGs stabilize the carboxylate anion.[1]Less Acidic (~3.8 - 4.1): The EDG (OMe) destabilizes the carboxylate anion.[1]Molecule B may require stronger bases during esterification or salt formation.[1]
Mechanism of Deactivation (Visualized)

The following diagram illustrates why Molecule B is less reactive toward Palladium catalysts.

ReactivityComparisoncluster_AMolecule A (Standard)cluster_BMolecule B (Hindered)A5-Br-Thiophene-2-COOHA_OAFast Oxidative Addition(Pd inserts easily)A->A_OAStandard Ligands(PPh3)B5-Br-4-OMe-Thiophene-2-COOHEffect4-OMe Effect:1. Steric Bulk (Blocks Pd)2. e- Donation (Strengthens C-Br bond)B->EffectB_OASlow Oxidative Addition(Rate Limiting Step)Effect->B_OARequires Active Ligands(SPhos, XPhos)

Figure 1: Mechanistic bottleneck caused by the 4-methoxy group.

Part 2: Cross-Coupling Performance (Suzuki-Miyaura)

This is the primary application for these molecules. The choice of catalyst system is critical.

The "Ortho-Methoxy" Effect

In Suzuki couplings, the rate-determining step for aryl bromides is typically oxidative addition .

  • Molecule A: The electron-withdrawing nature of the thiophene-carboxylate core activates the C-Br bond. Standard catalysts like

    
     work well at 80°C.[1]
    
  • Molecule B: The 4-methoxy group increases the electron density of the aromatic ring. Palladium (as a nucleophile in this step) struggles to insert into the electron-rich C-Br bond.[1] Furthermore, the ortho-methoxy group physically blocks the metal center.

Recommended Catalyst Systems

Based on general reactivity trends for ortho-substituted and electron-rich thiophenes:

ComponentProtocol A (For Molecule A)Protocol B (For Molecule B)Why?
Pre-Catalyst

or


or Pd(OAc)2
Pd(0) source needed; dba is labile.
Ligand Triphenylphosphine (

)
SPhos or XPhos Dialkylbiaryl phosphines (Buchwald ligands) are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), overcoming the deactivation of Molecule B.
Base

or


or

Stronger/more soluble bases help transmetallation in hindered systems.[1]
Solvent DME/Water or Dioxane/WaterToluene/Water or n-ButanolHigher boiling points may be required.[1]

Part 3: Experimental Protocols

Safety Note: Thiophene derivatives can be sensitizers.[1] Handle in a fume hood.

Synthesis of Molecule B (Context)

Molecule B is typically synthesized via the bromination of 4-methoxythiophene-2-carboxylic acid .[1]

  • Regioselectivity:[1][3][4][5] The 4-methoxy group directs the incoming electrophile (

    
    ) to the ortho position (C5), which is also activated by the sulfur atom. This reaction is highly regioselective.[1][3]
    
  • Reagent: N-Bromosuccinimide (NBS) in DMF or Acetic Acid at 0°C -> RT.[1]

Optimized Coupling Protocol for Molecule B

Use this protocol if you are observing low yields with standard conditions.[1]

Reagents:

  • Substrate: 5-Bromo-4-methoxythiophene-2-carboxylic acid (methyl ester preferred to avoid acid interference).[1]

  • Boronic Acid: 1.2 - 1.5 equivalents.[1]

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%).[1]
    
  • Base:

    
     (3.0 equiv).[1]
    
  • Solvent: Toluene : Water (10:1).[1]

Step-by-Step Workflow:

  • Esterification (Recommended): Convert the free acid to the methyl ester using

    
     or 
    
    
    .[1] Rationale: Free carboxylic acids can poison Pd catalysts or form unreactive salts.[1]
  • Degassing: Charge a reaction vial with the ester (1.0 eq), boronic acid (1.2 eq),

    
     (3.0 eq), and SPhos (0.04 eq). Seal and purge with Argon/Nitrogen for 5 minutes.
    
  • Catalyst Addition: Add

    
     (0.02 eq) and degassed solvent (Toluene/Water).[1]
    
  • Reaction: Heat to 100°C for 12-18 hours. (Molecule A would typically react at 80°C in 4-6 hours).[1]

  • Workup: Cool, dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography. Note: The methoxy group increases polarity compared to Molecule A.

Part 4: Decision Pathway (Graphviz)[1]

Use this flowchart to determine the correct synthetic route for your target.

SynthesisDecisionStartStart: Select SubstrateCheckSubstrateIs the substrate5-Bromo-4-methoxy...?Start->CheckSubstratePathANo (Standard 5-Br)CheckSubstrate->PathANoPathBYes (4-Methoxy substituted)CheckSubstrate->PathBYesCondAUse Standard Conditions:Pd(PPh3)4, Na2CO3, 80°CPathA->CondAResultAHigh Yield Expected(>85%)CondA->ResultAStep1Step 1: Esterify Acid(Methyl/Ethyl Ester)PathB->Step1Step2Step 2: Select LigandUse SPhos, XPhos, or tBu3PStep1->Step2Step3Step 3: Increase TempRun at 100-110°CStep2->Step3ResultBGood Yield Possible(70-80%)Step3->ResultB

Figure 2: Operational workflow for optimizing reaction conditions.

References

  • Sigma-Aldrich. Product Specification: 5-Bromothiophene-2-carboxylic acid (CAS 7311-63-9).[1]Link[1]

  • BLD Pharm. Product Specification: 5-Bromo-4-methoxythiophene-2-carboxylic acid (CAS 1423027-99-9).[1]Link[1]

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
  • ChemicalBook. Synthesis of Methyl 5-bromo-4-methylthiophene-2-carboxylate (Analogous regiochemistry).Link[1]

  • BenchChem. Comparative Analysis of Reactivity of Ortho-Substituted Boronic Acids.Link[1]

Unambiguous Structural Elucidation: A Comparative Guide to the Confirmation of 5-Bromo-4-methoxythiophene-2-carboxylic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, expert-driven comparison of analytical techniques for the structural confirmation of 5-Bromo-4-methoxythiophene-2-carboxylic acid, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a specific crystal structure for this exact molecule is not publicly available in databases like the Crystallography Open Database as of this writing, this guide will leverage data from closely related substituted thiophenes to illustrate the principles and expected outcomes.

The Imperative of Unambiguous Confirmation

5-Bromo-4-methoxythiophene-2-carboxylic acid is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The relative positions of the bromo, methoxy, and carboxylic acid functional groups on the thiophene ring are critical to its reactivity and potential biological activity. Any ambiguity in its structure could lead to erroneous interpretations of experimental results and costly delays in development pipelines. While several analytical techniques can provide structural information, only X-ray crystallography offers a direct visualization of the atomic arrangement in the solid state.

A Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structural confirmation depends on the specific question being asked. While spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms, they often fall short of providing the absolute spatial arrangement that X-ray crystallography delivers.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.Unambiguous determination of absolute stereochemistry and solid-state conformation.Requires a single, high-quality crystal; not applicable to amorphous solids or liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space correlations (NOESY).Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution.Does not provide precise bond lengths and angles; interpretation can be complex for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides elemental composition with high-resolution MS.Provides no information on the spatial arrangement of atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; good for identifying key chemical bonds.Provides limited information on the overall molecular structure.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid.[2] The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

Expected Structural Features of 5-Bromo-4-methoxythiophene-2-carboxylic acid

Based on the crystallographic analysis of similar substituted thiophenes, we can anticipate several key structural features for 5-Bromo-4-methoxythiophene-2-carboxylic acid[3][4][5]:

  • Planarity of the Thiophene Ring: The thiophene ring is expected to be essentially planar.

  • Conformation of Substituents: The carboxylic acid and methoxy groups will adopt specific conformations relative to the thiophene ring, influenced by steric and electronic factors.

  • Intermolecular Interactions: In the solid state, hydrogen bonding involving the carboxylic acid group is highly probable, potentially leading to the formation of dimers or extended networks.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity Sample Diffraction X-ray Diffraction Crystallization->Diffraction Single Crystal Data_Processing Data Processing Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Reflection Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Refined Model CIF Crystallographic Information File (CIF) Validation->CIF Validated Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Crystallization and Data Collection

The most critical and often challenging step in X-ray crystallography is obtaining a high-quality single crystal.

Step-by-Step Crystallization Protocol
  • Purification: The starting material must be of the highest possible purity (>99%).

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is required.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a less polar solvent. The vapor of the less polar solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during data collection to obtain a complete set of diffraction data. The data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and other crystallographic parameters.

Complementary Spectroscopic Analysis

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for characterizing the compound in solution and confirming its identity.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For 5-Bromo-4-methoxythiophene-2-carboxylic acid, one would expect to see characteristic signals for the thiophene proton, the methoxy protons, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. Data from similar thiophene derivatives can provide a reference for expected chemical shifts.[6]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For 5-Bromo-4-methoxythiophene-2-carboxylic acid (C₆H₅BrO₃S), the expected monoisotopic mass is approximately 235.91 g/mol .[7] High-resolution mass spectrometry can further confirm the elemental composition.

Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-4-methoxythiophene-2-carboxylic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O and C-S stretches associated with the methoxy group and thiophene ring, respectively.

Logical Framework for Structural Confirmation

The following diagram illustrates a logical approach to the comprehensive structural confirmation of 5-Bromo-4-methoxythiophene-2-carboxylic acid, integrating both spectroscopic and crystallographic methods.

structural_confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystallization Crystallization Purification->Crystallization Confirmation Unambiguous Structure NMR->Confirmation Connectivity MS->Confirmation Molecular Weight IR->Confirmation Functional Groups Xray X-ray Diffraction Crystallization->Xray Xray->Confirmation 3D Structure

Caption: Integrated approach to structural confirmation.

Conclusion

The unambiguous structural confirmation of a novel compound like 5-Bromo-4-methoxythiophene-2-carboxylic acid is paramount for its successful development and application. While spectroscopic methods such as NMR, MS, and IR provide crucial information about the molecule's connectivity and composition, single-crystal X-ray crystallography remains the unparalleled gold standard for determining its precise three-dimensional structure in the solid state. By employing a multi-faceted approach that combines these powerful analytical techniques, researchers can have the highest level of confidence in their molecular structures, paving the way for accelerated and more reliable scientific discovery.

References

  • Mendoza, A. et al. (2014). Crystal structures of four chiral imine-substituted thiophene derivatives.
  • Caignan, G. A. et al. (2000). Thiophene substituted dihydropyridines. Journal of Chemical Crystallography, 30, 61-67.
  • PubChem. (n.d.). 5-bromo-4-methoxythiophene-2-carboxylic acid. Retrieved from [Link].

  • ResearchGate. (2025). Characterization, and crystal structure of thiophenyl-2-methylidene-2-aminophenol. Retrieved from [Link].

  • Glagovich, N. et al. (2015). Crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine.
  • Demina, N. S. et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2678–2683.
  • Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
  • Rupp, B. (2003).

Sources

Definitive Spectroscopic Guide: Regioisomers of Bromo-Methoxythiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of thiophene-based pharmacophores, the precise positioning of bromine and methoxy substituents is critical for Structure-Activity Relationship (SAR) profiles. The bromo-methoxythiophene carboxylic acids serve as versatile scaffolds for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (


). However, the synthesis of these cores often yields mixtures of regioisomers (e.g., 3-bromo-4-methoxy vs. 4-bromo-3-methoxy) that are difficult to distinguish by low-resolution MS or simple 1D 

H NMR due to the isolated nature of the remaining ring proton.

This guide provides a rigorous spectroscopic framework to unequivocally identify the four primary regioisomers of bromo-methoxythiophene-2-carboxylic acid. We synthesize data from


H/

C NMR, NOE (Nuclear Overhauser Effect) experiments, and HMBC (Heteronuclear Multiple Bond Correlation) to create a self-validating identification protocol.

Structural Landscape & Synthesis Logic

The thiophene ring's electron density is heavily modulated by the interplay between the sulfur atom, the electron-withdrawing carboxyl group at C2, and the electron-donating methoxy group.

The Four Critical Regioisomers

Assuming the carboxylic acid is fixed at position C2 (standard IUPAC numbering for these scaffolds), the relevant isomers are:

  • Isomer A: 3-bromo-4-methoxythiophene-2-carboxylic acid

  • Isomer B: 4-bromo-3-methoxythiophene-2-carboxylic acid[1]

  • Isomer C: 5-bromo-3-methoxythiophene-2-carboxylic acid

  • Isomer D: 3-bromo-5-methoxythiophene-2-carboxylic acid

Synthesis-Derived Ambiguity

Common synthetic routes often lead to ambiguity:

  • Bromination of 3-methoxythiophene-2-esters: The methoxy group directs ortho (C2, C4) and para (C5). Since C2 is blocked, bromination competes between C4 (sterically crowded but electronically activated) and C5 (alpha to sulfur, electronically activated).

  • Result: A reaction intended for Isomer B (4-bromo) often contains Isomer C (5-bromo) or Isomer A (via rearrangement).

Spectroscopic Comparison: The Data

The following table synthesizes diagnostic spectral data. Note that chemical shifts (


) are solvent-dependent (typically DMSO-

or CDCl

).
Table 1: Comparative NMR Diagnostics
Feature4-Bromo-3-methoxy (Isomer B)3-Bromo-4-methoxy (Isomer A)5-Bromo-3-methoxy (Isomer C)3-Bromo-5-methoxy (Isomer D)
Remaining Proton H-5 H-5 H-4 H-4

H Shift (

ppm)
7.50 – 7.70 (Deshielded

-proton)
7.30 – 7.50 (Shielded by adjacent OMe)6.90 – 7.10 (Shielded

-proton)
6.80 – 7.00 (Shielded

-proton)
Multiplicity Singlet (s)Singlet (s)Singlet (s)Singlet (s)

C C-Br Shift
~110 ppm (C4)~115 ppm (C3)~108 ppm (C5)~112 ppm (C3)

C C-OMe Shift
~155 ppm (C3)~150 ppm (C4)~158 ppm (C3)~165 ppm (C5)
Key NOE Signal Weak/None (OMe

H-5)
Strong (OMe

H-5)
Strong (OMe

H-4)
Weak/None (OMe

H-4)
HMBC (H to C=O) H-5

C2 (Weak/3-bond)
H-5

C2 (Weak/3-bond)
H-4

C2 (Strong/3-bond)
H-4

C2 (Strong/3-bond)

Technical Insight: The most dangerous confusion is between Isomer A and Isomer B because both possess an H-5 proton with similar chemical shifts. 1D NMR alone is insufficient. NOE is the definitive discriminator here.

Experimental Protocols

Protocol A: Definitive Structural Assignment Workflow

Objective: Unambiguous identification of regioisomer purity.

Step 1: Sample Preparation

  • Dissolve 10-15 mg of the unknown acid (or methyl ester) in 0.6 mL DMSO-

    
    .
    
  • Note: DMSO is preferred over CDCl

    
     for carboxylic acids to prevent dimerization effects on chemical shifts and to ensure solubility.
    

Step 2: 1D


H NMR Acquisition 
  • Parameter: Spectral width 12 ppm, relaxation delay (

    
    ) 
    
    
    
    2.0 s.
  • Analysis: Locate the aromatic singlet.

    • If

      
       ppm: Likely 5-bromo  or 3-bromo-5-methoxy  (Proton is at 
      
      
      
      -position C4).
    • If

      
       ppm: Likely 4-bromo  or 3-bromo-4-methoxy  (Proton is at 
      
      
      
      -position C5).

Step 3: 1D NOE Difference / 2D NOESY

  • Target: Irradiate the Methoxy singlet (~3.8-4.0 ppm).

  • Observation:

    • Positive Enhancement of Aromatic Singlet: Indicates the proton and methoxy group are ortho to each other (e.g., 3-bromo-4-methoxy with H-5 ).

    • No Enhancement: Indicates the proton and methoxy are separated by the bromine or the sulfur (e.g., 4-bromo -3-methoxy with H-5 ).

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Setup: Optimized for long-range coupling (

    
     Hz).
    
  • Logic:

    • In Isomer B (4-Br, 3-OMe) : The H-5 proton will show a correlation to C4 (bearing Br) and C2 (COOH). It will not show a strong correlation to the C3 (bearing OMe) due to distance/coupling path.

    • In Isomer A (3-Br, 4-OMe) : The H-5 proton will show a strong correlation to C4 (bearing OMe).

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for identifying the correct isomer from crude reaction mixtures.

IsomerID Start Unknown Bromo-Methoxy Thiophene Acid H_NMR 1. Acquire 1H NMR (DMSO-d6) Analyze Aromatic Singlet Start->H_NMR Check_Shift Chemical Shift (δ) Value? H_NMR->Check_Shift High_Shift δ > 7.3 ppm (Alpha Proton H-5) Check_Shift->High_Shift Deshielded Low_Shift δ < 7.2 ppm (Beta Proton H-4) Check_Shift->Low_Shift Shielded NOE_Exp_1 2. NOE Experiment Irradiate OMe High_Shift->NOE_Exp_1 NOE_Exp_2 2. NOE Experiment Irradiate OMe Low_Shift->NOE_Exp_2 Result_A NOE Observed (OMe adjacent to H) NOE_Exp_1->Result_A Result_B NOE Absent (OMe distant from H) NOE_Exp_1->Result_B Result_C NOE Observed (OMe adjacent to H) NOE_Exp_2->Result_C Result_D NOE Absent (OMe distant from H) NOE_Exp_2->Result_D Final_Isomer_A Isomer A: 3-Br-4-OMe (H-5, OMe-4) Result_A->Final_Isomer_A Final_Isomer_B Isomer B: 4-Br-3-OMe (H-5, OMe-3) Result_B->Final_Isomer_B Final_Isomer_C Isomer C: 5-Br-3-OMe (H-4, OMe-3) Result_C->Final_Isomer_C Final_Isomer_D Isomer D: 3-Br-5-OMe (H-4, OMe-5) Result_D->Final_Isomer_D

Figure 1: Spectroscopic Decision Tree for Thiophene Regioisomer Assignment.

Synthesis Pathway & Regioselectivity[2][3]

Understanding the origin of these isomers aids in predicting the major product.

Synthesis Precursor Methyl 3-methoxy thiophene-2-carboxylate Reagent Br2 / AcOH or NBS Precursor->Reagent Intermediate Bromonium Ion Formation Reagent->Intermediate Path_A C4 Attack (Ortho to OMe) Intermediate->Path_A Kinetic Control Path_B C5 Attack (Alpha to S) Intermediate->Path_B Thermodynamic Prod_A Major Product: Methyl 4-bromo-3-methoxy thiophene-2-carboxylate Path_A->Prod_A Prod_B Minor Product: Methyl 5-bromo-3-methoxy thiophene-2-carboxylate Path_B->Prod_B Hydrolysis LiOH / THF Hydrolysis Prod_A->Hydrolysis Final_Acid 4-Bromo-3-methoxy thiophene-2-carboxylic acid Hydrolysis->Final_Acid

Figure 2: Electrophilic Aromatic Substitution pathways leading to the primary regioisomers.

References

  • Royal Society of Chemistry. (2017). Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

  • Matrix Fine Chemicals. (2025). 5-Bromo-4-methoxythiophene-3-carboxylic acid Data Sheet. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-Bromo-4-methoxythiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 5-Bromo-4-methoxythiophene-2-carboxylic acid requires a disposal protocol grounded in a clear understanding of its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Based on data from analogous structures like 5-Bromothiophene-2-carboxylic acid and other substituted thiophenes, the compound should be handled as if it possesses the following hazards[1]:

Hazard ClassificationPotential EffectJustification
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.A common classification for functionalized thiophenes and organobromine compounds[2][3][4].
Skin Corrosion/Irritation Causes skin irritation.The acidic nature of the carboxylic acid group and the reactivity of the thiophene ring contribute to this risk[1][5].
Serious Eye Damage/Irritation Causes serious eye irritation.Acidic and potentially reactive organic solids can cause significant damage to eye tissue[1][5].
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract[6][7].

This hazard profile mandates that 5-Bromo-4-methoxythiophene-2-carboxylic acid be treated as hazardous waste. It must never be disposed of down the drain or in regular trash, as this can lead to environmental contamination and potentially violent reactions within the drainage system[8][9].

Core Safety and Handling Protocols

Before generating waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling and waste collection activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[10]. Ensure that an eyewash station and safety shower are readily accessible[10][11].

  • Personal Protective Equipment (PPE) : A baseline of PPE is mandatory for handling this compound and its waste:

    • Gloves : Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal[12].

    • Eye Protection : Chemical safety goggles are required. A face shield is recommended when handling larger quantities or if there is a significant splash risk[13].

    • Lab Coat : A fully buttoned lab coat must be worn to protect against skin contact[11].

Waste Segregation and Collection: A Step-by-Step Guide

The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can create dangerous reactions and significantly increases disposal costs[14]. As a brominated organic compound, 5-Bromo-4-methoxythiophene-2-carboxylic acid waste must be collected in a halogenated organic waste stream.

Step 1: Select a Compatible Waste Container Choose a container that is chemically resistant to the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate[9]. The container must be free from damage and have a secure, leak-proof screw-top cap[15].

Step 2: Label the Container Correctly Proper labeling is a critical regulatory requirement[8][16]. Before any waste is added, the container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "5-Bromo-4-methoxythiophene-2-carboxylic acid"

  • An accurate list of all constituents, including any solvents and their approximate percentages.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Step 3: Accumulate the Waste

  • Solid Waste : For pure, unused, or residual solid 5-Bromo-4-methoxythiophene-2-carboxylic acid, collect it directly in a designated container for halogenated organic solids.

  • Liquid Waste : For solutions of the compound (e.g., in solvents from a reaction workup), collect them in a designated container for halogenated organic liquid waste.

    • Crucially, do not mix with non-halogenated solvents. Halogenated waste streams are typically disposed of via high-temperature incineration, and mixing them with non-halogenated streams, which may be eligible for solvent recovery, constitutes improper disposal and raises costs[14].

  • Contaminated Materials : Any items grossly contaminated with the compound, such as gloves, weigh boats, or paper towels, should be collected in a sealed bag, labeled as hazardous waste, and disposed of as solid waste. For lightly contaminated items, consult your institution's EHS guidelines. Empty chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[9].

The Disposal Workflow: From Benchtop to Final Treatment

The following diagram illustrates the required decision-making and procedural flow for the proper disposal of 5-Bromo-4-methoxythiophene-2-carboxylic acid.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Pathway A Waste Generation (Solid Compound or Liquid Solution) B Select Dedicated HALOGENATED Waste Container (Solid or Liquid) A->B C Affix Hazardous Waste Label (List all constituents) B->C D Add Waste to Container (Keep closed when not in use) C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Segregate from Incompatibles (e.g., Strong Bases, Oxidizers) E->G H Container is Full or Project is Complete I Arrange Pickup by Institutional EHS or Licensed Waste Vendor H->I J Transport to a Permitted Hazardous Waste Facility I->J K Final Disposal via High-Temperature Incineration J->K

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.